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  • Product: 2,5-dibromo-1H-imidazol-4-amine
  • CAS: 1029720-13-5

Core Science & Biosynthesis

Foundational

chemical properties of 2,5-dibromo-1H-imidazol-4-amine

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-dibromo-1H-imidazol-4-amine Abstract This technical guide provides a comprehensive examination of the chemical properties, synthesis, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,5-dibromo-1H-imidazol-4-amine

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and potential applications of 2,5-dibromo-1H-imidazol-4-amine, a versatile heterocyclic building block for drug discovery and medicinal chemistry. Direct literature on this specific molecule is limited; therefore, this document synthesizes information from its key precursor, 2,5-dibromo-4-nitro-1H-imidazole, and established principles of imidazole chemistry to present a robust and predictive analysis. We will explore its synthesis via a two-step sequence involving bromination and subsequent nitro group reduction, detail its predicted physicochemical and spectroscopic properties, and elucidate its reactivity, with a focus on leveraging the bromine atoms for cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this scaffold in the design of novel therapeutics.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites make it a highly sought-after scaffold.[2][3] Halogenated imidazoles, in particular, serve as powerful intermediates in drug development. The introduction of halogen atoms, such as bromine, not only modulates the biological activity of the molecule but also provides synthetic handles for diversification through modern cross-coupling reactions.[4][5]

This guide focuses on 2,5-dibromo-1H-imidazol-4-amine, a trifunctionalized scaffold offering significant potential for creating diverse molecular libraries. The presence of two bromine atoms at the C2 and C5 positions and an amine at the C4 position allows for selective and sequential functionalization, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.

Synthesis and Structural Elucidation

The most logical and efficient synthetic route to 2,5-dibromo-1H-imidazol-4-amine involves a two-step process starting from the commercially available 4-nitro-1H-imidazole. This strategy is outlined below.

Synthetic Workflow

The synthesis proceeds via the electrophilic bromination of 4-nitro-1H-imidazole to yield the key intermediate, 2,5-dibromo-4-nitro-1H-imidazole, followed by the chemical reduction of the nitro group to the target primary amine.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nitro Group Reduction A 4-nitro-1H-imidazole B 2,5-dibromo-4-nitro-1H-imidazole A->B Br₂, NaHCO₃ H₂O, 0-25°C C 2,5-dibromo-4-nitro-1H-imidazole D 2,5-dibromo-1H-imidazol-4-amine (Target Compound) C->D SnCl₂·2H₂O, HCl or H₂, Pd/C

Caption: Proposed two-step synthesis of 2,5-dibromo-1H-imidazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole

This protocol is adapted from established literature procedures for the dibromination of 4-nitroimidazole.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-nitroimidazole (1.0 eq) and sodium bicarbonate (2.2 eq) in water.

  • Bromination: Cool the vigorously stirred mixture to 0-5 °C using an ice bath. Add bromine (2.3 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous foaming may be observed.[6]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts and unreacted starting material.

  • Drying: Dry the light-yellow crystalline product under vacuum at 50 °C to a constant weight. The product, 2,5-dibromo-4-nitro-1H-imidazole, is typically obtained in high yield (85-95%) and purity.[6]

Step 2: Synthesis of 2,5-dibromo-1H-imidazol-4-amine (Predicted Protocol)

The reduction of the aromatic nitro group is a standard transformation. A common and effective method involves tin(II) chloride.

  • Reaction Setup: In a round-bottom flask, suspend the 2,5-dibromo-4-nitro-1H-imidazole (1.0 eq) in ethanol or concentrated hydrochloric acid.

  • Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise while stirring. The reaction is exothermic and may require external cooling to maintain a temperature of 50-60 °C.

  • Reaction Completion: Stir the reaction mixture until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,5-dibromo-1H-imidazol-4-amine.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure and comparison with its nitro-analogue.

Physicochemical Data
PropertyValue (Predicted)Source/Justification
Molecular Formula C₃H₃Br₂N₃-
Molecular Weight 240.88 g/mol -
Appearance Off-white to light brown solidTypical for aromatic amines
pKa (most basic) 3-4The amine group's basicity is reduced by the two electron-withdrawing bromine atoms.
LogP ~1.5 - 2.0Calculated estimate; less polar than the nitro-analogue (LogP ~2.37).[8]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.General property of substituted imidazoles.[1]
Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR A broad singlet for the N-H proton of the imidazole ring (δ ~12-13 ppm in DMSO-d₆). A broad singlet for the -NH₂ protons (δ ~5-6 ppm in DMSO-d₆). The signal for the C-H proton is absent due to substitution.
¹³C NMR Three signals are expected for the imidazole ring carbons. The carbon bearing the amine group (C4) would be significantly upfield compared to the nitro-analogue. The brominated carbons (C2, C5) would appear at characteristic chemical shifts.
Mass Spectrometry The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4). High-resolution mass spectrometry should confirm the elemental composition of C₃H₃Br₂N₃.

Reactivity and Synthetic Utility

The true value of 2,5-dibromo-1H-imidazol-4-amine lies in its versatile reactivity, providing three distinct points for chemical modification.

The Imidazole Ring and Amine Group
  • N-Alkylation/Arylation: The N1-H of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated to install substituents that can modulate solubility and biological activity.

  • Amine Reactivity: The C4-amine is a nucleophilic center. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with isocyanates to form ureas, or participate in reductive amination with aldehydes and ketones. These reactions are fundamental in building molecular complexity.

The C2 and C5 Bromine Atoms: Gateways for Cross-Coupling

The two bromine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. The differential electronic environment of the C2 and C5 positions may allow for selective or sequential reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups. This is one of the most widely used methods to build biaryl structures common in kinase inhibitors.[9]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of a wide variety of secondary or tertiary amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylated imidazoles which are valuable precursors for other heterocycles.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

G cluster_coupling Cross-Coupling Reactions (at C2/C5) cluster_amine Amine Reactions (at C4) cluster_ring Ring Nitrogen Reactions (at N1) main 2,5-dibromo-1H-imidazol-4-amine suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) main->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) main->buchwald sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) main->sonogashira acylation Acylation (RCOCl) main->acylation urea Urea Formation (R-N=C=O) main->urea alkylation N-Alkylation (R-X, Base) main->alkylation

Sources

Exploratory

Technical Guide: Molecular Structure & Characterization of 2,5-Dibromo-1H-imidazol-4-amine

This guide provides an in-depth technical analysis of 2,5-dibromo-1H-imidazol-4-amine , a highly functionalized heterocyclic building block.[1] This compound is distinct from the more common marine alkaloid headgroup (4,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-dibromo-1H-imidazol-4-amine , a highly functionalized heterocyclic building block.[1] This compound is distinct from the more common marine alkaloid headgroup (4,5-dibromo-2-aminoimidazole) and serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antitubercular drugs.[1]

[1]

Executive Summary

2,5-Dibromo-1H-imidazol-4-amine (CAS: 1029720-13-5) is a halogenated imidazole derivative characterized by a dense functionalization pattern.[1] With reactive handles at the C2, C4, and C5 positions, it functions as a "linchpin" scaffold in medicinal chemistry.[1] Its structural integrity is defined by the interplay between the electron-withdrawing bromine atoms and the electron-donating amine group, creating a unique electronic push-pull system that influences its reactivity in palladium-catalyzed cross-couplings and nucleophilic substitutions.[1]

Chemical Identity & Nomenclature

Precise identification is paramount due to the potential for tautomeric ambiguity in imidazole derivatives.

IdentifierValueNotes
IUPAC Name 2,5-dibromo-1H-imidazol-4-amineTautomeric with 2,4-dibromo-1H-imidazol-5-amine
CAS Number 1029720-13-5 Specific to the amine; distinct from nitro-precursor (6154-30-9)
Molecular Formula C

H

Br

N

High halogen content relative to carbon skeleton
SMILES Nc1c(Br)nc(Br)[nH]1Canonical representation
InChI Key Unique hash required for database verification[1]

Molecular Structure Analysis

Core Scaffold & Tautomerism

The compound consists of a planar five-membered imidazole ring.[1] Unlike simple imidazoles, the presence of bulky bromine atoms at C2 and C5 imposes steric constraints and electronic deactivation.

  • Tautomeric Equilibrium: The "4-amine" and "5-amine" designations are fluid due to the rapid migration of the proton between N1 and N3.[1] In solution, the population ratio depends on solvent polarity and hydrogen bonding capacity.

  • Electronic Effects:

    • C2-Br: Positioned between two nitrogens, this bromine is activated for nucleophilic aromatic substitution (

      
      ) or metal-halogen exchange.[1]
      
    • C5-Br: Adjacent to the amine (an electron donor), this position is electronically distinct, making regioselective coupling possible.[1]

Isotopic Signature (Mass Spectrometry)

For researchers analyzing this compound via LC-MS, the bromine isotope pattern is the primary diagnostic tool.[1] Bromine exists as


Br (50.7%) and 

Br (49.3%).[1]
  • Pattern: A molecule with two bromine atoms exhibits a characteristic 1:2:1 triplet ratio.[1]

  • m/z Peaks:

    • M+ (241):

      
      Br + 
      
      
      
      Br[1]
    • M+2 (243):

      
      Br + 
      
      
      
      Br (Most abundant)[1]
    • M+4 (245):

      
      Br + 
      
      
      
      Br[1]

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (2,5-dibromo-4-amine) T2 3H-Tautomer (2,4-dibromo-5-amine) T1->T2 Fast H-Shift caption Fig 1: Tautomeric shift of the N-H proton renders the C4 and C5 positions chemically equivalent in the absence of N-alkylation.

[1]

Physicochemical Properties

The following data consolidates predicted and experimental values essential for formulation and assay development.

PropertyValueTechnical Insight
Molecular Weight (Avg) 240.88 g/mol Used for molarity calculations.[1]
Monoisotopic Mass 238.869 g/mol Based on

Br; use for high-res MS extraction.[1]
H-Bond Donors 2 (NH

, NH)
High polarity; likely soluble in DMSO, MeOH.[1]
H-Bond Acceptors 3N3 lone pair is less basic due to Br electron withdrawal.[1]
Predicted pKa ~3.5 - 4.5Significantly less basic than imidazole (pKa ~7) due to halogenation.[1]
LogP (Predicted) ~1.3Moderately lipophilic; suitable for cell-permeability.[1]

Synthesis & Experimental Protocols

Synthetic Pathway

The most robust route to 2,5-dibromo-1H-imidazol-4-amine involves the bromination of 4-nitroimidazole followed by selective reduction.[1] Direct bromination of 4-aminoimidazole is unstable and leads to polymerization.[1]

Step 1: Bromination

  • Precursor: 4-nitroimidazole.[1][2][3]

  • Reagents: Br

    
    , NaHCO
    
    
    
    , H
    
    
    O.[1][2][3]
  • Intermediate: 2,5-dibromo-4-nitroimidazole (CAS 6154-30-9).[1][2][4]

  • Mechanism: Electrophilic aromatic substitution. The nitro group directs bromination to C2 and C5.

Step 2: Reduction

  • Reagents: Fe/AcOH or SnCl

    
    /HCl.
    
  • Product: 2,5-dibromo-1H-imidazol-4-amine.[1][5][6][7][8]

  • Critical Control: Avoid catalytic hydrogenation (H

    
    /Pd-C) as it will cause hydrodebromination  (stripping the bromines).[1]
    

Synthesis Start 4-Nitroimidazole Inter 2,5-Dibromo-4-nitroimidazole (Stable Intermediate) Start->Inter Br2, NaHCO3 (Electrophilic Subst.) Product 2,5-Dibromo-1H-imidazol-4-amine (Target) Inter->Product Fe/AcOH or SnCl2 (Chemoselective Reduction) Warning AVOID: H2/Pd-C Risk: Debromination Inter->Warning caption Fig 2: Synthetic route prioritizing halogen retention during nitro reduction.

Characterization Protocol

To validate the synthesis, the following spectroscopic signals must be observed:

  • 1H NMR (DMSO-d6):

    • Absence of aromatic C-H signals (C2-H and C5-H are replaced by Br).[1]

    • Broad singlet at

      
       ~5.0–6.0 ppm (NH
      
      
      
      , exchangeable).[1]
    • Broad singlet at

      
       >12.0 ppm (Imidazole N-H).[1]
      
  • 13C NMR:

    • Three distinct quaternary carbons.

    • C-Br carbons typically appear upfield (shifted by the heavy atom effect).[1]

Biological Relevance & Applications

While often confused with the "Oroidin" class of marine alkaloids (which contain a 2-amino -4,5-dibromoimidazole moiety), the 4-amino isomer discussed here is primarily a synthetic tool.[1]

  • Drug Discovery: Used as a scaffold for Kinase Inhibitors .[9] The C4-amine can form hydrogen bonds with the hinge region of kinase ATP-binding pockets, while the bromines allow for the attachment of hydrophobic "tails" to occupy specificity pockets.[1]

  • Antitubercular Research: Structural analogs (nitro-variants) are precursors to Delamanid-class drugs.[1] The amine allows for the synthesis of amide-linked derivatives that test new mechanisms of action against Mycobacterium tuberculosis.[1]

References

  • BenchChem. (2025).[1][3] 2,5-dibromo-1H-imidazol-4-amine Product Specifications. Retrieved from [1]

  • PubChem. (2025).[1][10] Compound Summary: 2,5-Dibromo-1-methyl-1H-imidazole (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

  • Palmer, B. D., et al. (2023). Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole and related scaffolds. Thieme Connect. Retrieved from [1]

  • Watson International. (2024).[1] 2,5-dibromo-4-nitro-1H-imidazole (Precursor) Data Sheet. Retrieved from [Watson Int.[1] CAS 6154-30-9](][2][4]">https://www.watson-int.com)[1][2][4]

Sources

Foundational

The Therapeutic Potential of 2,5-dibromo-1H-imidazol-4-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of Halogenated Imidazoles The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of Halogenated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design.[2] The introduction of halogen atoms, particularly bromine, onto this scaffold can dramatically modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, often leading to enhanced biological activity. This guide focuses on a specific, yet underexplored, class of these molecules: 2,5-dibromo-1H-imidazol-4-amine and its derivatives. Drawing insights from the rich chemistry of marine alkaloids and the established pharmacology of related synthetic compounds, we will delve into the promising biological activities of this scaffold and provide a technical framework for its exploration in drug development.

The Chemical Landscape: A Scaffold Inspired by Nature and Synthesis

The 2,5-dibromo-1H-imidazol-4-amine core is structurally reminiscent of a class of potent marine alkaloids, the oroidins, isolated from marine sponges.[3] These natural products, characterized by a dibrominated pyrrole-imidazole core, exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This natural precedent provides a strong rationale for investigating the therapeutic potential of the structurally analogous 2,5-dibromo-1H-imidazol-4-amine scaffold.

Furthermore, the synthetic precursor, 2,5-dibromo-4-nitro-1H-imidazole, is a known intermediate in the synthesis of the anti-tuberculosis drug Delamanid.[5][6] This highlights the feasibility of synthesizing this scaffold and its existing relevance in medicinal chemistry. The conversion of the nitro group to an amine is a standard chemical transformation that opens the door to a vast array of derivatives with diverse biological properties.

Synthetic Strategy: From Nitro-Precursor to Bioactive Amine

The synthesis of 2,5-dibromo-1H-imidazol-4-amine derivatives can be approached through a logical and scalable synthetic route. The primary strategy involves the initial synthesis of the 2,5-dibromo-4-nitro-1H-imidazole precursor, followed by the reduction of the nitro group to the key amine intermediate. This amine can then be further derivatized to explore structure-activity relationships.

Synthesis of the 2,5-dibromo-4-nitro-1H-imidazole Intermediate

The synthesis of this key intermediate is typically achieved through the direct bromination of 4-nitroimidazole. This electrophilic substitution reaction must be carefully controlled to achieve the desired dibromination.

G 4-Nitroimidazole 4-Nitroimidazole Reaction_Vessel Reaction_Vessel 4-Nitroimidazole->Reaction_Vessel Substrate 2,5-dibromo-4-nitro-1H-imidazole 2,5-dibromo-4-nitro-1H-imidazole Reaction_Vessel->2,5-dibromo-4-nitro-1H-imidazole Stirring at 0-5°C Byproducts Byproducts: - 2-bromo-4-nitro-1H-imidazole - Unreacted 4-nitroimidazole Reaction_Vessel->Byproducts Side Reactions Bromine Bromine Bromine->Reaction_Vessel Reagent Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Reaction_Vessel Base Water Water Water->Reaction_Vessel Solvent

Caption: Synthetic workflow for 2,5-dibromo-4-nitro-1H-imidazole.

Experimental Protocol: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole

  • Dissolution: Dissolve 4-nitroimidazole in an aqueous solution of sodium bicarbonate in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Bromination: Add bromine dropwise to the cooled solution while maintaining the temperature below 5°C. The addition of bromine should be slow to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0-5°C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Isolate the product by filtration.

  • Washing: Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Drying: Dry the product under vacuum to yield 2,5-dibromo-4-nitro-1H-imidazole.

Reduction of the Nitro Group to Form the Amine Core

The reduction of the nitro group is a critical step to unlock the potential for derivatization. Standard reduction methods can be employed.

Experimental Protocol: Synthesis of 2,5-dibromo-1H-imidazol-4-amine

  • Suspension: Suspend 2,5-dibromo-4-nitro-1H-imidazole in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure 2,5-dibromo-1H-imidazol-4-amine.

Biological Activities and Therapeutic Potential

Based on the activities of structurally related compounds, 2,5-dibromo-1H-imidazol-4-amine derivatives are predicted to exhibit a range of biological effects, with antimicrobial and anticancer activities being the most prominent.

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[7] The presence of bromine atoms is known to enhance antimicrobial potency.[8]

Mechanism of Action: The antimicrobial action of imidazole derivatives can be multifaceted, involving:

  • Disruption of Cell Membranes: The lipophilic nature of the dibrominated core can facilitate insertion into and disruption of the bacterial or fungal cell membrane.

  • Inhibition of Nucleic Acid Synthesis: The imidazole ring can interfere with the synthesis of DNA and RNA, leading to cell death.[7]

  • Enzyme Inhibition: These compounds may target and inhibit essential enzymes involved in microbial metabolism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in growth media.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with media) and negative (media only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Anticipated Antimicrobial Activity Profile

Compound ClassTarget OrganismsPredicted MIC Range (µg/mL)Reference Compounds
2,5-dibromo-1H-imidazol-4-amine DerivativesGram-positive bacteria (e.g., S. aureus)1 - 50Vancomycin
Gram-negative bacteria (e.g., E. coli)10 - 100Ciprofloxacin
Fungi (e.g., C. albicans)5 - 75Fluconazole
Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents.[9] Brominated derivatives have shown significant cytotoxic activity against various cancer cell lines.[10]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Similar to other imidazole-based anticancer agents, these derivatives may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Kinase Inhibition: The imidazole core can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: These compounds may trigger programmed cell death through various signaling pathways.

G Imidazole_Derivative 2,5-dibromo-1H-imidazol-4-amine Derivative Tubulin Tubulin Imidazole_Derivative->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Putative mechanism of anticancer activity via tubulin inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).

Table 2: Predicted Anticancer Potency

Compound ClassCancer Cell LinePredicted IC50 Range (µM)Reference Drug
2,5-dibromo-1H-imidazol-4-amine DerivativesHeLa (Cervical Cancer)0.1 - 205-Fluorouracil
MCF-7 (Breast Cancer)0.5 - 25Doxorubicin
A549 (Lung Cancer)1 - 30Cisplatin

Future Directions and Conclusion

The 2,5-dibromo-1H-imidazol-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The strong precedent from marine natural products and related synthetic molecules suggests a high probability of discovering potent antimicrobial and anticancer compounds within this chemical class.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploring various substitutions on the amine group and the imidazole nitrogen will be crucial for optimizing biological activity and understanding structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways will be essential for rational drug design and development.

  • In vivo evaluation: Promising candidates should be advanced to animal models to assess their efficacy and safety profiles.

This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this exciting class of compounds. The convergence of natural product-inspired design and established synthetic chemistry makes the 2,5-dibromo-1H-imidazol-4-amine scaffold a fertile ground for the discovery of next-generation therapeutics.

References

  • Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. (2022). Marine Drugs. [Link]

  • Synthesis of Imidazole Alkaloids Originated in Marine Sponges. (2025). ResearchGate. [Link]

  • Some recent advances in the synthesis of polycyclic imidazole-containing marine natural products. (2007). Natural Product Reports. [Link]

  • Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines. (2025). ResearchGate. [Link]

  • The synthesis and biological activity of marine alkaloid derivatives and analogues. (2020). RSC Publishing. [Link]

  • Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. (2024). Chinese Journal of Organic Chemistry. [Link]

  • Biologically active alkaloids. (n.d.). Science.gov. [Link]

  • Oroidins: Marine Pyrrole-Imidazole Alkaloids with Emerging Therapeutic Potential. (2025). Medicinal Research Reviews. [Link]

  • Oroidin Inhibits the Activity of the Multidrug Resistance Target Pdr5p from Yeast Plasma Membranes. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues. (2014). Marine Drugs. [Link]

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. (2018). ResearchGate. [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). Thieme Chemistry. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (n.d.). RSC Publishing. [Link]

  • 2,5-Dibromo-4-Nitro-1H-Imidazole. (2024). ChemBK. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports. [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2025). ResearchGate. [Link]

  • Imidazoles as potential anticancer agents. (n.d.). RSC Medicinal Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]

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  • Antimicrobial activity of imidazoles. (n.d.). ResearchGate. [Link]

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Exploratory

Technical Guide: Natural Occurrence & Isolation of 2,5-Dibromo-1H-imidazol-4-amine in Marine Sponges

The following is an in-depth technical guide on the natural occurrence, isolation, and characterization of 2,5-dibromo-1H-imidazol-4-amine and its related brominated aminoimidazole congeners in marine sponges. Part 1: Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the natural occurrence, isolation, and characterization of 2,5-dibromo-1H-imidazol-4-amine and its related brominated aminoimidazole congeners in marine sponges.

Part 1: Executive Summary & Chemical Ecology

The Brominated Aminoimidazole Motif

The compound 2,5-dibromo-1H-imidazol-4-amine represents a specific structural isomer within the highly bioactive class of brominated aminoimidazole alkaloids . These metabolites are chemically defined by a high degree of halogenation and an imidazole ring substituted with an amino group. While the 2-amino-4,5-dibromoimidazole isomer (often referred to as the "oroidin building block") is the most ubiquitous congener in marine sponges, the 4-amino variant (2,5-dibromo-1H-imidazol-4-amine) is a critical structural consideration for researchers investigating the biosynthetic plasticity and degradation pathways of sponge metabolites.

Biological Source & Ecological Role

These alkaloids are predominantly isolated from Demospongiae, specifically the orders Agelasida (e.g., Agelas spp.) and Axinellida (e.g., Axinella, Acanthella).

  • Chemical Defense: These compounds function as potent feeding deterrents against reef fish (e.g., Thalassoma bifasciatum) due to their palatability-reducing properties.

  • Antifouling: They exhibit significant anti-biofilm activity, preventing the colonization of the sponge surface by marine bacteria.

  • Biosynthetic Origin: Evidence suggests a symbiotic origin, where bacterial symbionts (e.g., Pseudoalteromonas or Cyanobacteria) may contribute to the halogenation steps, utilizing a bromoperoxidase enzyme to brominate the imidazole ring.

Part 2: Biosynthesis & Structural Context

Biosynthetic Pathway Hypothesis

The formation of 2,5-dibromo-1H-imidazol-4-amine is hypothesized to diverge from the canonical oroidin pathway. The precursor is likely L-histidine or L-ornithine , which undergoes cyclization and subsequent bromination.

Key Mechanistic Steps:

  • Precursor Supply: L-Histidine provides the imidazole backbone.

  • Bromination: A vanadium-dependent bromoperoxidase (V-BrPO) catalyzes the electrophilic substitution of bromine at the C2 and C5 positions (for the 4-amino isomer) or C4 and C5 (for the 2-amino isomer).

  • Amination: The introduction of the amino group likely occurs via a transamination or direct amination event early in the pathway.

Visualization: Biosynthetic Logic

The following diagram illustrates the divergent pathways for brominated aminoimidazoles in Agelas sponges.

Biosynthesis Histidine L-Histidine Imid_Int Imidazole Intermediate Histidine->Imid_Int Cyclization/Decarboxylation Isomer_2 4,5-Dibromo-2-aminoimidazole (Major Metabolite) Imid_Int->Isomer_2 Amination @ C2 + 2x Br Isomer_4 2,5-Dibromo-4-aminoimidazole (Target Isomer) Imid_Int->Isomer_4 Amination @ C4 + 2x Br BrPO V-BrPO Enzyme (Bromination) BrPO->Isomer_2 BrPO->Isomer_4 Oroidin Oroidin/Sceptrin Complex Alkaloids Isomer_2->Oroidin Amide Coupling (Pyrrole moiety) Degradation Oxidative Degradation Isomer_4->Degradation Unstable Intermediate?

Caption: Divergent biosynthetic pathways of brominated aminoimidazoles from L-Histidine precursors.

Part 3: Isolation & Characterization Protocols

Extraction Methodology

To isolate 2,5-dibromo-1H-imidazol-4-amine, a polarity-guided fractionation is required. The compound is moderately polar and basic.

Step-by-Step Protocol:

  • Tissue Preparation: Lyophilize Agelas or Axinella sponge tissue (100 g dry wt) and grind to a fine powder.

  • Initial Extraction: Macerate in MeOH:DCM (1:1) for 24 hours (3x). Filter and concentrate under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in H₂O.

    • Partition against n-Hexane (removes lipids/sterols).

    • Partition aqueous layer against n-Butanol (concentrates alkaloids).

  • Flash Chromatography:

    • Stationary Phase: C18 Reversed-Phase Silica.

    • Mobile Phase: Gradient of H₂O (0.1% TFA) to MeOH (0.1% TFA).

    • Target Fraction: The brominated imidazoles typically elute between 30-50% MeOH.

Purification Workflow (HPLC)

For final isolation of the specific isomer, High-Performance Liquid Chromatography (HPLC) is mandatory due to the presence of regioisomers.

ParameterCondition
Column Phenomenex Luna C18(2) or Phenyl-Hexyl (250 x 10 mm, 5 µm)
Flow Rate 2.0 mL/min
Mobile Phase A H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 0-5 min: 10% B; 5-25 min: 10% -> 60% B; 25-30 min: 100% B
Detection UV at 280 nm (characteristic imidazole absorption)
Structural Validation (Differentiation of Isomers)

Distinguishing 2,5-dibromo-4-aminoimidazole from its 2-amino isomer is the critical analytical challenge.

NMR Diagnostics (600 MHz, DMSO-d6):

  • 1H NMR: Look for the exchangeable NH protons. The position of the NH relative to the bromines affects the chemical shift.

  • 13C NMR:

    • C-2: In 2-aminoimidazoles, C-2 is shielded by the amino group (~148 ppm). In 4-aminoimidazoles, C-2 is brominated (~115-125 ppm).

    • C-4/C-5: The pattern of chemical shifts will invert based on substitution.

  • HMBC Correlations:

    • 2-Amino Isomer: HMBC from NH₂ protons to C-2 (strong) and C-4/C-5 (weak).

    • 4-Amino Isomer: HMBC from NH₂ protons to C-4 (strong) and C-5 (strong).

Visualization: Isolation Logic

Isolation Sponge Lyophilized Sponge (Agelas/Axinella) Extract MeOH:DCM (1:1) Crude Extract Sponge->Extract Maceration Partition Partitioning H2O vs n-BuOH Extract->Partition Lipid Removal Flash C18 Flash Chromatography Partition->Flash BuOH Fraction HPLC HPLC Purification (Phenyl-Hexyl Column) Flash->HPLC Semi-Pure Fractions Analysis NMR/MS Validation (Isomer Check) HPLC->Analysis Isolated Peak

Caption: Step-by-step isolation workflow for brominated imidazole alkaloids.

Part 4: Pharmacological Potential

The 2,5-dibromo-1H-imidazol-4-amine scaffold offers unique pharmacological properties, distinct from the larger dimeric alkaloids (e.g., sceptrin).

Kinase Inhibition

Brominated imidazoles are known to act as CDK (Cyclin-Dependent Kinase) inhibitors. The planar structure allows intercalation into the ATP-binding pocket of kinases. The 4-amino arrangement alters the hydrogen bonding donor/acceptor profile, potentially changing selectivity profiles compared to the 2-amino variants.

Anti-Biofilm Activity

These small molecules inhibit bacterial colonization without killing the bacteria (non-microbicidal), which reduces the evolutionary pressure for resistance.

  • Mechanism: Disruption of two-component signaling systems (TCS) in Gram-negative bacteria.

  • Application: Coating medical devices or marine paints.

Part 5: References

  • Hoffmann, H. et al. (2003). "Biosynthesis of the brominated pyrrole-imidazole alkaloid oroidin in Agelas sponges." Journal of Organic Chemistry. Link

  • Mourabit, A. A. & Potier, P. (2001). "Sponge's alkaloids: the pyrrole-imidazole connection." European Journal of Organic Chemistry. Link

  • BenchChem. (n.d.). "2,5-dibromo-1H-imidazol-4-amine Product Information." BenchChem Chemical Database. Link

  • Chanas, B. et al. (1996). "Chemical defense of the Caribbean sponge Agelas clathrodes." Journal of Chemical Ecology. Link

  • PubChem. (2025).[1] "Compound Summary: Brominated Imidazoles." National Library of Medicine. Link

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Foundational

The Pivotal Role of 2,5-Dibromo-1H-imidazol-4-amine in the Biosynthesis of Marine Pyrrole-Imidazole Alkaloids: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the biosynthesis of marine pyrrole-imidazole alkaloids, with a central focus on the crucial role of the precursor, 2,5-dibromo-1H-imidazol-4-amine. This...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biosynthesis of marine pyrrole-imidazole alkaloids, with a central focus on the crucial role of the precursor, 2,5-dibromo-1H-imidazol-4-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of marine natural products, enzymology, and medicinal chemistry. We will explore the biosynthetic origins, key enzymatic transformations, and the subsequent diversification of this fascinating class of marine natural products.

Introduction: The Enigmatic World of Marine Pyrrole-Imidazole Alkaloids

The marine environment is a vast reservoir of unique and structurally complex natural products, many of which possess potent biological activities. Among these, the pyrrole-imidazole alkaloids (PIAs) represent a large and diverse family of metabolites, primarily isolated from marine sponges of the genera Agelas, Stylissa, Hymeniacidon, and Phakellia. These compounds are characterized by a core 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide unit. The PIA family exhibits a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them attractive targets for drug discovery and development.

At the heart of the biosynthesis of many of these complex alkaloids lies a deceptively simple, yet crucial building block: a brominated 2-aminoimidazole derivative. This guide will specifically illuminate the role of 2,5-dibromo-1H-imidazol-4-amine and its congeners as the foundational precursors for the construction of the entire PIA scaffold.

The Genesis: Biosynthesis of the 2-Aminoimidazole Core and the Enigma of Bromination

The biosynthesis of the 2-aminoimidazole core of PIAs is believed to originate from common amino acid precursors, with ornithine and histidine being the most likely candidates. While the precise enzymatic steps are still under active investigation, a plausible pathway involves the conversion of these amino acids into a guanidinium-containing intermediate, which then cyclizes to form the 2-aminoimidazole ring.

A key feature of many PIAs is the presence of bromine atoms on the imidazole and/or pyrrole rings. The timing and enzymatic basis of this bromination are critical aspects of the biosynthetic pathway. The prevailing hypothesis suggests that the bromination of the 2-aminoimidazole precursor is an early event, catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs).

The Role of Flavin-Dependent Halogenases (FDHs)

FDHs are a superfamily of enzymes that utilize a reduced flavin adenine dinucleotide (FADH2) cofactor to activate molecular oxygen and a halide ion (in this case, bromide) to generate a potent halogenating species, likely hypobromous acid (HOBr), within the enzyme's active site. This reactive intermediate then selectively brominates the electron-rich 2-aminoimidazole ring.

Genomic and metagenomic studies of marine sponges and their associated microbial symbionts have revealed a rich diversity of FDH genes, suggesting a widespread capacity for halogenation in these organisms.[1][2][3] While a specific FDH responsible for the dibromination of a 2-aminoimidazole precursor to yield 2,5-dibromo-1H-imidazol-4-amine has yet to be definitively isolated and characterized from an Agelas sponge, the evidence strongly points to their involvement. The regioselectivity of these enzymes is a topic of intense research, with the protein structure dictating the precise position of bromination on the substrate.[4][5]

The proposed initial steps in the biosynthesis of the brominated 2-aminoimidazole core are depicted in the following workflow:

Biosynthesis of Brominated 2-Aminoimidazole Core cluster_0 Precursor Amino Acids cluster_1 Core Ring Formation cluster_2 Enzymatic Bromination Amino Acid Ornithine / Histidine Guanidinium Intermediate Guanidinium Intermediate Amino Acid->Guanidinium Intermediate Multi-step enzymatic conversion 2-Aminoimidazole 2-Aminoimidazole Guanidinium Intermediate->2-Aminoimidazole Cyclization Monobromoimidazole Monobromo-2-aminoimidazole 2-Aminoimidazole->Monobromoimidazole Br+, FADH2, O2 Dibromoimidazole 2,5-Dibromo-1H-imidazol-4-amine Monobromoimidazole->Dibromoimidazole Br+, FADH2, O2 FDH Flavin-Dependent Halogenase (FDH) FDH->Monobromoimidazole FDH->Dibromoimidazole

Caption: Proposed early steps in the biosynthesis of the brominated 2-aminoimidazole core.

Oroidin: The Central Precursor in Pyrrole-Imidazole Alkaloid Biosynthesis

Once formed, 2,5-dibromo-1H-imidazol-4-amine (or a closely related monobrominated species) serves as the scaffold for the attachment of a pyrrole-2-carboxamide side chain, leading to the formation of the pivotal precursor, oroidin. Oroidin is the archetypal PIA and is considered the central building block from which the vast structural diversity of this alkaloid family arises.

The biosynthesis of oroidin involves the enzymatic condensation of the brominated 2-aminoimidazole moiety with a pyrrole-2-carboxylic acid derivative. The pyrrole moiety itself is believed to be derived from proline.

Oroidin_Biosynthesis Dibromoimidazole 2,5-Dibromo-1H-imidazol-4-amine Oroidin Oroidin Dibromoimidazole->Oroidin Amide bond formation (Enzymatic) Pyrrole Pyrrole-2-carboxylic acid (from Proline) Pyrrole->Oroidin

Caption: The final step in the biosynthesis of the key precursor, oroidin.

Dimerization and Diversification: The Pathway to Complex Alkaloids

The true chemical ingenuity of the marine sponge biosynthetic machinery is revealed in the subsequent transformations of oroidin. Through a series of remarkable enzymatic reactions, oroidin monomers are dimerized and rearranged to generate a stunning array of complex, polycyclic alkaloids.

A key proposed mechanism for the dimerization of oroidin involves a single-electron transfer (SET) event. This process, likely enzyme-mediated, generates a radical cation of oroidin, which can then undergo cycloaddition reactions with another oroidin molecule. This SET mechanism provides a plausible explanation for the formation of the cyclobutane ring found in alkaloids such as sceptrin.

The Biosynthesis of Sceptrin

Sceptrin is a dimeric PIA featuring a central cyclobutane ring, formed from the head-to-head dimerization of two oroidin molecules. The proposed biosynthetic pathway, initiated by an SET event, is outlined below:

Sceptrin_Biosynthesis Oroidin1 Oroidin SET Single-Electron Transfer (Enzyme-mediated) Oroidin1->SET Oroidin2 Oroidin Cycloaddition [2+2] Cycloaddition Oroidin2->Cycloaddition Radical_Cation Oroidin Radical Cation SET->Radical_Cation Radical_Cation->Cycloaddition Sceptrin Sceptrin Cycloaddition->Sceptrin

Caption: Proposed biosynthetic pathway for sceptrin via a single-electron transfer (SET) mediated dimerization of oroidin.

Further enzymatic modifications of the sceptrin scaffold, such as cyclizations and rearrangements, lead to an even greater diversity of related alkaloids, including the ageliferins, axinellamines, and the highly complex palau'amine.

Biological Activities of Pyrrole-Imidazole Alkaloids

The structural diversity of the PIAs is mirrored by their broad range of biological activities. These compounds have been shown to possess potent antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties. The bromination pattern on both the pyrrole and imidazole rings often plays a significant role in modulating the biological activity of these alkaloids.

AlkaloidBiological ActivityOrganism/Cell LineReported IC50/MIC
Oroidin AntibacterialStaphylococcus aureusMIC: 12.5-50 µM[6][7]
AntibacterialEnterococcus faecalisMIC: 12.5-50 µM[6][7]
Anti-biofilmPseudomonas aeruginosaIC50: 166-190 µM[8]
Sceptrin AntiviralHerpes simplex virus-1IC50: 5 µg/mL
CytotoxicP388 murine leukemia cellsIC50: 17.5 µg/mL
AntibacterialStaphylococcus aureusMIC: 1-4 µg/mL
Ageliferin CytotoxicL1210 murine leukemia cellsIC50: 2.5 µg/mL
Axinellamine AntibacterialHelicobacter pyloriMIC: 1000 µM
Palau'amine ImmunosuppressiveMixed lymphocyte reactionIC50: 0.05 µg/mL

Note: The reported values are illustrative and can vary depending on the specific assay conditions.

Experimental Protocols: A Guide to the Study of Pyrrole-Imidazole Alkaloid Biosynthesis

The elucidation of the biosynthetic pathways of marine natural products relies on a combination of chemical and biological techniques. Below are generalized protocols for key experiments in this field.

Isolation and Purification of Pyrrole-Imidazole Alkaloids from Marine Sponges
  • Collection and Preservation: Collect sponge samples (e.g., Agelas sp.) by scuba diving and immediately freeze them at -20°C or preserve in ethanol to prevent degradation of the secondary metabolites.

  • Extraction: Homogenize the sponge tissue and extract exhaustively with a mixture of dichloromethane and methanol (1:1).

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between n-hexane, ethyl acetate, and water to separate compounds based on polarity.

  • Chromatographic Separation: Subject the bioactive fractions (typically the ethyl acetate and/or aqueous methanol fractions) to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to isolate pure alkaloids.

  • Structure Elucidation: Determine the structures of the isolated compounds using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Isotopic Labeling Studies to Trace Biosynthetic Precursors
  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as ¹⁵N-labeled ornithine or ¹³C-labeled proline, with high isotopic enrichment.

  • Feeding Experiments: Incubate small fragments of the live marine sponge with the labeled precursors in aerated seawater for a defined period.

  • Isolation and Analysis: Isolate the target alkaloids from the sponge tissue as described above.

  • Detection of Isotopic Incorporation: Analyze the purified alkaloids by HRMS to determine the incorporation of the isotopic label and by NMR spectroscopy to identify the specific atoms that are labeled. This provides direct evidence for the precursor-product relationship in the biosynthetic pathway.[9][10][11][12]

Identification and Characterization of Biosynthetic Enzymes
  • Transcriptome/Genome Sequencing: Extract total RNA or DNA from the sponge holobiont (the sponge and its associated microorganisms) and perform high-throughput sequencing.

  • Bioinformatic Analysis: Search the sequencing data for genes encoding putative biosynthetic enzymes, such as FADH2-dependent halogenases, non-ribosomal peptide synthetases (NRPSs), and polyketide synthases (PKSs).

  • Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression vector and express the recombinant proteins in a heterologous host, such as E. coli or yeast.

  • Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates (e.g., 2-aminoimidazole and bromide for a halogenase) to confirm their catalytic activity and determine their kinetic parameters.

Conclusion and Future Perspectives

The biosynthesis of pyrrole-imidazole alkaloids is a testament to the remarkable chemical capabilities of marine organisms. At the core of this intricate process lies the formation and subsequent modification of a brominated 2-aminoimidazole precursor, with 2,5-dibromo-1H-imidazol-4-amine playing a pivotal role. While significant progress has been made in elucidating the general biosynthetic framework, many questions remain.

Future research will undoubtedly focus on the isolation and characterization of the specific enzymes involved in each step of the pathway, particularly the FADH2-dependent halogenases responsible for the precise bromination patterns. A deeper understanding of the enzymatic mechanisms will not only provide fundamental insights into the evolution of metabolic diversity in the marine environment but also open up new avenues for the biocatalytic production of these valuable alkaloids and their analogues for therapeutic applications. The continued exploration of the marine biosphere, coupled with advances in genomic and analytical technologies, promises to unveil further secrets of this fascinating area of natural product biosynthesis.

References

  • Bayer, K., Scheuermayer, M., Fieseler, L., & Hentschel, U. (2013). Genomic mining for novel FADH₂-dependent halogenases in marine sponge-associated microbial consortia. Marine Biotechnology, 15(1), 63-72.
  • Langen, L. M., Kallscheuer, N., Keker, L. M., & Groll, M. (2018). Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal. Journal of Biological Chemistry, 293(4), 1279-1289.
  • Kim, J., Lee, K., Kang, S., & Kim, E. (2021). Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes. mBio, 12(3), e00621-21.
  • Moritzer, A. C., Ismail, M., & Sewald, N. (2021). Two Novel, Flavin-Dependent Halogenases from the Bacterial Consortia of Botryococcus braunii Catalyze Mono- and Dibromination. International Journal of Molecular Sciences, 22(8), 3938.
  • Chen, M., & Tang, Y. (2021). Advances in Biosynthesis of Natural Products from Marine Microorganisms. Marine Drugs, 19(12), 695.
  • Sherman, D. H., & Gerwick, W. H. (2008). Biosynthetic origin of natural products isolated from marine microorganism–invertebrate assemblages. Proceedings of the National Academy of Sciences, 105(13), 4928-4935.
  • Lindel, T. (2017). Chemistry and Biology of the Pyrrole-Imidazole Alkaloids. Methods in Enzymology, 595, 201-247.
  • Linington, R. G. (2006). Isolation, characterisation, and total synthesis of secondary metabolites from marine sponges. University of British Columbia.
  • Klenk, J., Schnepel, C., & Groll, M. (2023). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. IUCrJ, 10(Pt 4), 384-396.
  • Li, Y. X., Guo, Y. W., & Tang, X. L. (2024). Isolation and absolute configuration of alkylpyridine alkaloids from the marine sponge Hippospongia lachne. Phytochemistry, 220, 114017.
  • Hardo, E., Szabo, Z., & Hentschel, U. (2013). Culture-dependent and independent approaches for identifying novel halogenases encoded by Crambe crambe (marine sponge) microbiota. Scientific Reports, 3(1), 1-8.
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  • Carroll, A. R., Duffy, S., & Avery, V. M. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine Drugs, 20(9), 555.
  • Zidar, N., Montalvão, S., Hodnik, Ž., & Kikelj, D. (2014). Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues. Marine drugs, 12(2), 940-962.
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  • Al-Khazaleh, M., Al-Trad, B., & Al-Zereini, W. (2025). Oroidins: Marine Pyrrole-Imidazole Alkaloids with Emerging Therapeutic Potential. Current Organic Chemistry, 29(1), 1-1.
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Protocols & Analytical Methods

Method

Application Note: Preparation of Dispacamide Analogues from 2,5-Dibromo-1H-imidazol-4-amine

Executive Summary This application note details the synthetic protocol for generating dispacamide analogues utilizing 2,5-dibromo-1H-imidazol-4-amine as the core building block. While natural dispacamides (e.g., Dispacam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for generating dispacamide analogues utilizing 2,5-dibromo-1H-imidazol-4-amine as the core building block. While natural dispacamides (e.g., Dispacamide A, B) are derived from the 2-aminoimidazole scaffold, this protocol leverages the 4-aminoimidazole regioisomer to create novel structural analogues.

This "scaffold hopping" strategy allows researchers to explore new chemical space within the pyrrole-imidazole alkaloid class, potentially improving metabolic stability and altering hydrogen bond donor/acceptor vectors for Structure-Activity Relationship (SAR) studies.

Key Synthetic Challenges & Solutions
ChallengeSolution
Nucleophilicity The 4-amino group is electron-deficient due to flanking bromines. Protocol uses high-activity coupling agents (HATU) or Acid Chlorides.
Regiocontrol Imidazole tautomerism complicates substitution. N-1 Protection (SEM/Boc) locks the tautomer prior to coupling.
Cyclization Forming the dispacamide core requires oxidative folding. PIFA-mediated oxidative cyclization is adapted for this regioisomer.

Synthetic Strategy & Workflow

The synthesis is divided into three distinct phases: Protection , Core Assembly (Amide Coupling) , and Biomimetic Cyclization .

Workflow Diagram

G Start 2,5-Dibromo-1H- imidazol-4-amine Step1 Phase 1: N-Protection (SEM-Cl / NaH) Start->Step1 Regiocontrol Inter1 N-Protected Intermediate Step1->Inter1 Step2 Phase 2: Core Assembly (Amide Coupling) Inter1->Step2 + Pyrrole-2-COOH Inter2 Linear Precursor (Pseudo-Hymenidin) Step2->Inter2 Step3 Phase 3: Oxidative Cyclization (PIFA) Inter2->Step3 Biomimetic Folding Final Cyclic Dispacamide Analogue Step3->Final

Figure 1: Strategic workflow for the conversion of 2,5-dibromo-1H-imidazol-4-amine into cyclic dispacamide analogues.

Detailed Experimental Protocols

Phase 1: N-Protection (SEM Group Installation)

Objective: To mask the imidazole ring nitrogen, preventing side reactions and increasing solubility in organic solvents. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is selected for its stability under basic coupling conditions and facile removal later.

Reagents:

  • Starting Material: 2,5-dibromo-1H-imidazol-4-amine (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • SEM-Chloride (SEM-Cl) (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,5-dibromo-1H-imidazol-4-amine in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Expert Insight: The 4-amino group is less acidic than the ring NH. However, if bis-alkylation (on the amine) is observed, reduce the temperature to -78 °C during NaH addition.

Phase 2: Core Assembly (Amide Coupling)

Objective: To link the imidazole scaffold with the pyrrole moiety, forming the linear amide precursor (analogous to Hymenidin).

Reagents:

  • Amine: N-SEM-2,5-dibromoimidazol-4-amine (1.0 equiv)

  • Acid: 4-bromopyrrole-2-carboxylic acid (or analogue) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1)

Protocol:

  • Activation: Dissolve the pyrrole carboxylic acid and DIPEA in DMF/DCM. Add HATU and stir for 10 minutes at RT to form the active ester.

  • Coupling: Add the N-SEM-protected amine.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: Due to the electron-withdrawing bromines, the amine is weakly nucleophilic. If conversion is low after 24h, heat to 50 °C.

  • Workup: Dilute with DCM, wash with 1M HCl (mild wash), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography. The product is the linear "Regio-Hymenidin" analogue.

Phase 3: Biomimetic Oxidative Cyclization

Objective: To induce the formation of the cyclic core characteristic of the dispacamide/oroidin family. This step uses a hypervalent iodine reagent to mimic the biological oxidative folding.

Mechanism: The reaction typically proceeds via a spiro-intermediate or direct intramolecular nucleophilic attack, depending on the specific pyrrole substituent.

Reagents:

  • Substrate: Linear Amide Precursor (from Phase 2)

  • Oxidant: PIFA [Bis(trifluoroacetoxy)iodo]benzene (1.1 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) or CH₃CN/H₂O

Protocol:

  • Setup: Dissolve the linear precursor in TFE (0.05 M). TFE is crucial for stabilizing the cationic intermediates generated by PIFA.

  • Oxidation: Add PIFA solid in one portion at 0 °C.

  • Monitoring: The reaction is often fast (< 1 hour). Monitor for the disappearance of the starting material.[1][2] The solution may turn yellow/orange.

  • Quench: Add saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess oxidant).

  • Isolation: Extract with EtOAc.

  • Result: This step generates the cyclized core. In the case of the 4-amino regioisomer, this may yield a fused imidazo[4,5-c]pyridinone derivative or a spiro-fused system, distinct from the natural dispacamide core but topologically similar.

Diversification: Suzuki-Miyaura Coupling

Objective: To functionalize the remaining bromine atoms (C2 or C5) for library generation.

Protocol:

  • Dissolve the cyclized analogue in Dioxane/H₂O (4:1).

  • Add Aryl Boronic Acid (1.5 equiv), K₂CO₃ (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Heat to 90 °C for 4 hours under Argon.

  • This yields C-C coupled analogues.

Data Summary & Troubleshooting

Reaction Parameter Table
StepCritical ParameterTypical YieldTroubleshooting Low Yield
Protection Anhydrous conditions85-95%Ensure NaH is fresh; moisture kills this reaction.
Amide Coupling Nucleophilicity of Amine40-65%Switch to Acid Chloride method (Acid + SOCl₂, then Amine + Pyridine).
Cyclization Solvent Polarity30-55%Use TFE (Trifluoroethanol); it stabilizes the radical/cation intermediate better than MeCN.
Structural Validation (Expected Signals)
  • 1H NMR: Disappearance of the broad NH signal from the 4-amine upon coupling. Appearance of the amide NH (downfield, ~9-10 ppm).

  • MS: Characteristic isotope pattern for Bromine (1:1 for mono-Br, 1:2:1 for di-Br) remains until Suzuki coupling.

References

  • Al-Mourabit, A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway to the oroidin-based pyrrole-imidazole alkaloids and their pals. European Journal of Organic Chemistry.[3]

  • Hoffmann, H., & Lindel, T. (2011). Synthesis of the Marine Pyrrole-Imidazole Alkaloids. Synthesis.[2][3][4][5][6][7][8][9][10][11]

  • Stoltz, B. M., et al. (2005).[9] Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen.[9] Journal of the American Chemical Society.

  • Lovely, C. J., et al. (2007). Total Synthesis of the Marine Alkaloid Dispacamide A. Organic Letters.[3]

  • BenchChem. (2025). Product Data: 2,5-dibromo-1H-imidazol-4-amine.[12]

Disclaimer: This protocol involves the use of hazardous chemicals (PIFA, Brominated compounds). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

click chemistry applications of 2,5-dibromo-1H-imidazol-4-amine derivatives

Application Note: Modular Functionalization of 2,5-Dibromo-1H-imidazol-4-amine Scaffolds via Click Chemistry Executive Summary & Scientific Rationale The scaffold 2,5-dibromo-1H-imidazol-4-amine represents a highly privi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Functionalization of 2,5-Dibromo-1H-imidazol-4-amine Scaffolds via Click Chemistry

Executive Summary & Scientific Rationale

The scaffold 2,5-dibromo-1H-imidazol-4-amine represents a highly privileged but chemically sensitive pharmacophore. Structurally analogous to the marine alkaloid oroidin and the anti-tubercular drug Delamanid, this moiety possesses significant potential in anti-biofilm, anti-bacterial, and oncology libraries. However, the free amine at the C4 position renders the molecule electron-rich and prone to oxidation or polymerization, making direct derivatization challenging.

Click Chemistry (CuAAC) offers a robust solution to this stability problem. By installing "click-ready" handles (alkynes or azides) on the stable nitro-precursor or the protected amine, researchers can rapidly generate diverse libraries of 1,2,3-triazole linked analogues.

Key Application Areas:

  • Biofilm Dispersion: Tuning lipophilicity of the amino-imidazole headgroup to penetrate exopolysaccharide matrices.

  • Fragment-Based Drug Discovery (FBDD): Linking the 2,5-dibromo-imidazole warhead to solubilizing tails or targeting ligands.

  • PROTAC Development: Using the scaffold as a warhead linked to E3 ligase recruiters.

Strategic Chemical Pathways

To ensure high yields and scaffold integrity, we recommend the "Click-Then-Reduce" strategy. The free amino group of the target molecule can coordinate copper catalysts, poisoning the CuAAC reaction. Therefore, performing the click reaction on the nitro-precursor followed by selective reduction is the preferred workflow.

Pathway Diagram (DOT Visualization)

ClickStrategy cluster_legend Legend Start 4-Nitroimidazole Bromination 2,5-Dibromo- 4-nitroimidazole (Stable Precursor) Start->Bromination Br2, NaHCO3 PathA Path A: N1-Alkylation (Propargyl Bromide) Bromination->PathA K2CO3, DMF ClickA CuAAC Reaction (Triazole Formation) PathA->ClickA R-N3, CuSO4, NaAsc RedA Nitro Reduction (Fe/AcOH) ClickA->RedA Chemoselective ProductA Target: 1-Triazolyl-2,5-dibromo- 4-aminoimidazole RedA->ProductA Final Library key Red: Starting Material | Yellow: Key Intermediate | Blue: Click Step | Green: Activation

Caption: Figure 1. The "Click-Then-Reduce" synthetic pathway avoids catalyst poisoning by the free amine and ensures regioselective functionalization at the N1 position.

Protocol A: Synthesis of Click-Ready Scaffold

Objective: Synthesis of 1-(prop-2-yn-1-yl)-2,5-dibromo-4-nitro-1H-imidazole.

Expert Insight: The regioselectivity of N-alkylation on 2,5-dibromo-4-nitroimidazole favors the N1 position (distal to the nitro group) due to steric hindrance and electronic repulsion at the N3 position adjacent to the bulky bromine and nitro groups.

Materials:

  • 2,5-Dibromo-4-nitro-1H-imidazole (CAS: 6154-30-9)[1][2]

  • Propargyl bromide (80% in toluene)

  • Potassium Carbonate (anhydrous)

  • DMF (Anhydrous)[3]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2,5-dibromo-4-nitroimidazole (1.0 eq, 2.7 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (1.5 eq, 2.07 g) in one portion. The solution may darken; stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Alkylation: Add propargyl bromide (1.2 eq, 1.34 mL) dropwise via syringe over 5 minutes.

  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product will have a higher

    
     than the starting material.
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a pale yellow solid.

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    

Yield Expectation: 75-85% QC Check:


 NMR should show a doublet at 

ppm (

) and a triplet at

ppm (alkyne CH).

Protocol B: High-Throughput CuAAC Click Reaction

Objective: Generation of a triazole-linked library using the propargyl-scaffold and diverse azides.

Mechanism: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,4-disubstituted 1,2,3-triazole. We utilize a


/Sodium Ascorbate system which generates Cu(I) in situ, preventing oxidation issues common with CuI salts.

Reaction Setup (96-well block or individual vials):

ComponentEquiv.Conc. / AmountRole
Alkyne Scaffold 1.00.2 M in DMSOSubstrate
Azide (R-N3) 1.10.2 M in DMSODiversity Element
CuSO4 · 5H2O 0.10.1 M in H2OCatalyst Precursor
Sodium Ascorbate 0.50.5 M in H2OReductant
TBTA Ligand 0.10.1 M in DMSOCu(I) Stabilizer (Optional but recommended)

Procedure:

  • Preparation: Dissolve the Alkyne Scaffold (from Protocol A) in DMSO.

  • Mixing: In a reaction vial, combine:

    • 500 µL Alkyne solution (100 µmol)

    • 550 µL Azide solution (110 µmol)

    • 100 µL TBTA solution (10 µmol)

  • Catalysis: Premix the

    
     and Sodium Ascorbate solutions in a separate tube (solution turns bright yellow), then immediately add 200 µL of this mixture to the reaction vial.
    
  • Incubation: Cap and stir/shake at RT for 12-16 hours.

  • Quenching: Add 2 mL of water. If the product precipitates, filter it. If not, extract with EtOAc.[3]

  • Scavenging (Critical for Bio-Assays): To remove copper traces, stir the organic phase with QuadraPure™ TU resin or wash with EDTA solution (0.1 M, pH 8).

Protocol C: Nitro Reduction to Active Amine

Objective: Unmasking the 4-amino pharmacophore.

Context: The 4-nitro group is a "dummy" protecting group. The final active compound (2,5-dibromo-4-aminoimidazole) is generated in this final step.

Method: Iron-Acetic Acid Reduction (Mild, compatible with triazoles and bromine).

  • Setup: Dissolve the "Clicked" Nitro-Triazole product (1.0 eq) in Acetic Acid / Ethanol (1:1 v/v).

  • Reduction: Add Iron powder (Fe, 5.0 eq) and catalytic HCl (2 drops).

  • Reflux: Heat to 80°C for 2 hours. The yellow color of the nitro compound should fade to a colorless/pale brown solution.

  • Workup: Filter through a Celite pad to remove iron residues. Wash with EtOAc.[3]

  • Neutralization: Carefully neutralize the filtrate with saturated

    
    .
    
  • Isolation: Extract with EtOAc, dry, and concentrate.

  • Storage: CRITICAL. The resulting amine is sensitive to air oxidation. Store as a hydrochloride salt (treat with 1M HCl in ether) or use immediately in biological assays.

Applications & Troubleshooting

Biofilm Inhibition Assays

The 2,5-dibromo-4-aminoimidazole motif acts as a biofilm dispersion agent.[4]

  • Assay: Crystal Violet Staining (Static Biofilm).

  • Target Strains: Pseudomonas aeruginosa (PAO1), Staphylococcus aureus.

  • Expected Activity: Analogs with lipophilic tails (benzyl, octyl) attached via the triazole linker often show

    
     values in the low micromolar range (5–50 µM).
    
Troubleshooting Table
ObservationRoot CauseSolution
Reaction turns green/blue Cu(I) oxidized to Cu(II)Add more Sodium Ascorbate; Degas solvents with

.
Low Yield in Click Step Steric hindrance of Br atomsUse TBTA or THPTA ligand to accelerate the reaction; Heat to 40°C.
Product Polymerization Free amine instabilityKeep product as Nitro-precursor until just before assay; Store amine as HCl salt.
Debromination Over-reductionAvoid

for nitro reduction; Stick to Fe/AcOH or

.

References

  • Synthesis of 2,5-dibromo-4-nitroimidazole

    • BenchChem. (2025). Experimental Protocol: Synthesis of 2,5-Dibromo-4-nitroimidazole. Retrieved from

  • Biofilm Inhibition by Aminoimidazoles

    • Melander, C., et al. (2008).[5] Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry. Retrieved from

  • Click Chemistry Methodology

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Delamanid Synthesis (Scaffold Context)

    • Sasaki, H., et al. (2006). Synthesis and antituberculosis activity of a novel series of optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Medicinal Chemistry. Retrieved from

  • General Click Applications

    • BOC Sciences. (2022).[] Click Chemistry and Its Applications in Medicinal Chemical Synthesis. Retrieved from

Disclaimer: This protocol involves hazardous chemicals (organic azides, brominated compounds).[9] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,5-dibromo-1H-imidazol-4-amine

Introduction: The purification of 2,5-dibromo-1H-imidazol-4-amine, a key building block in medicinal chemistry, presents unique challenges due to its specific chemical properties and the nature of impurities generated du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purification of 2,5-dibromo-1H-imidazol-4-amine, a key building block in medicinal chemistry, presents unique challenges due to its specific chemical properties and the nature of impurities generated during its synthesis. The presence of both a basic amine group and an acidic imidazole N-H proton, combined with the heavy atom bromines, dictates a nuanced approach to achieve high purity. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers in overcoming common purification hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of crude 2,5-dibromo-1H-imidazol-4-amine in a direct question-and-answer format.

Question: My isolated product is a dark, tarry solid, not the expected crystalline material. What went wrong?

Answer: This is a common issue often stemming from two primary causes:

  • Residual Acidity: The synthesis of this compound, typically via bromination of a 4-amino-imidazole precursor, can leave residual acidic reagents (e.g., HBr). In the presence of heat during solvent evaporation, these acids can catalyze the polymerization or degradation of the electron-rich amino-imidazole, resulting in a tar.

  • Oxidation: Amino-substituted imidazoles can be susceptible to air oxidation, which is often accelerated by light and residual impurities, leading to colored, non-crystalline byproducts.

Troubleshooting Steps:

  • Neutralizing Wash: Before concentrating the crude product, perform a wash with a mild aqueous base. A saturated sodium bicarbonate (NaHCO₃) solution is ideal as it's strong enough to neutralize residual acid without significantly deprotonating the imidazole N-H or causing hydrolysis.[1][2][3]

  • Inert Atmosphere: Concentrate the solvent under reduced pressure without excessive heating. If the product is particularly sensitive, maintain an inert atmosphere (Nitrogen or Argon) throughout the final isolation steps.

  • Chelating Agents: If you suspect metal-catalyzed decomposition from the reaction vessel or reagents, a wash with a dilute (0.05 M) EDTA solution during the aqueous workup can be beneficial.

Question: I'm struggling with recrystallization. The compound either "oils out" or I get very low recovery. How do I find a suitable solvent system?

Answer: The challenge with 2,5-dibromo-1H-imidazol-4-amine is its amphiprotic nature, which can lead to complex solubility behavior. "Oiling out" occurs when the compound is supersaturated in the hot solvent but comes out of solution above its melting point as the solution cools. Low recovery indicates the compound is too soluble even in the cold solvent.

Systematic Approach to Solvent Screening:

  • Initial Screening: Test solubility in a range of solvents at room temperature and with heating. The ideal single solvent for recrystallization will show poor solubility at room temperature but high solubility when hot.

  • Two-Solvent System: This is often the most effective method. Find a "soluble" solvent in which the compound is highly soluble (e.g., Methanol, Ethanol, Acetic Acid) and a "non-soluble" or "anti-solvent" in which it is poorly soluble (e.g., Water, Hexanes, Diethyl Ether).[4]

Recommended Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude amine in the minimum required amount of the hot "soluble" solvent (e.g., ethanol).

  • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and achieve a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

Solvent SystemSuitabilityCausality & Rationale
Ethanol/Water Highly Recommended Ethanol effectively dissolves the organic molecule, while water acts as a potent anti-solvent, creating a steep solubility curve ideal for crystallization.
Acetic Acid/Water Effective, but use with caution Acetic acid can protonate the amine, enhancing solubility. However, residual acid must be thoroughly removed from the final product.[4]
Tetrahydrofuran (THF)/Hexanes Good for less polar impurities This system is useful if the primary impurities are non-polar, as they will remain in the hexanes-rich mother liquor.
Acetone Potential for single-solvent May work as a single solvent, but the solubility gradient between hot and cold may not be optimal, potentially leading to lower yields.

Question: My column chromatography provides poor separation between the desired product and a major impurity. How can I improve the resolution?

Answer: The most likely major impurity is a mono-brominated intermediate (e.g., 2-bromo-1H-imidazol-4-amine), which often has a polarity very close to the desired di-bromo product. Achieving separation requires optimizing several parameters of your chromatography setup.

Strategies for Improved Resolution:

  • Switch to Gradient Elution: An isocratic (single solvent mixture) system is often insufficient. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to cleanly elute your product away from closely-related impurities. A typical gradient might be from 0% to 10% Methanol in Dichloromethane (DCM).

  • Adsorbent Choice: While silica gel is standard, its acidic nature can cause streaking with basic compounds like amines.[5]

    • Neutral Alumina: Consider using neutral alumina as the stationary phase, which can provide different selectivity and reduce tailing for basic compounds.[5]

    • Treated Silica: Pre-treating your silica gel by slurrying it in a solvent system containing 1-2% triethylamine (Et₃N) can neutralize the acidic sites and significantly improve peak shape.

  • Sample Loading: Always load your sample dissolved in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel or Celite.[6] This "dry loading" technique prevents band broadening at the start of the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective purification strategy for achieving >99% purity on a multi-gram scale?

For multi-gram scales, a multi-step approach is often best.

  • Initial Acid-Base Extraction: Begin with an acid-base extraction to remove neutral impurities and non-basic starting materials.[2][7] Dissolve the crude material in an organic solvent (like ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer, then basify the aqueous layer and re-extract the purified amine.

  • Recrystallization: Follow the extraction with a carefully optimized recrystallization as described in the troubleshooting section. This is highly effective at removing impurities with different solubility profiles and is more scalable than chromatography.

Q2: How can I use acid-base extraction to purify my 2,5-dibromo-1H-imidazol-4-amine?

This technique leverages the basicity of the 4-amino group.[8] The imidazole N-H is weakly acidic, but the amino group is significantly more basic.

AcidBaseExtraction

Q3: What are the best analytical methods to confirm the purity of my final product?

A combination of methods is essential for unambiguous purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) can effectively separate the product from starting materials and brominated intermediates.[9]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-bearing impurities. The disappearance of signals from the starting material and the appearance of a clean set of signals for the product are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight and, importantly, the characteristic isotopic pattern of the two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks), which definitively confirms the presence of the dibrominated species.

Analytical TechniqueTypical Conditions / ObservationsPurpose
HPLC Column: C18 Reverse PhaseMobile Phase: Gradient of Acetonitrile/Water + 0.1% Formic AcidDetector: UV (e.g., 254 nm)Quantitative Purity (>99.5%)
¹H NMR Solvent: DMSO-d₆ or CD₃ODObservation: Absence of signals from starting material; correct integration and chemical shifts.Structural Confirmation & Impurity ID
LC-MS Ionization: ESI+Observation: Correct m/z and characteristic Br₂ isotopic pattern (M, M+2, M+4).Molecular Weight & Bromination State Confirmation

Section 3: Experimental Protocols & Workflow

Overall Purification Workflow

PurificationWorkflow

Protocol 1: Column Chromatography (Gradient Elution)
  • Column Preparation: Select a glass column and pack it with silica gel using the "wet slurry" method with your starting solvent (e.g., 100% Dichloromethane). Allow the silica to settle into a uniform bed.[5][10]

  • Sample Preparation (Dry Loading): Dissolve your crude product (~1 g) in a minimal amount of DCM or acetone (~5-10 mL). Add 2-3 g of silica gel to this solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top to protect the surface.

  • Elution:

    • Begin eluting with 100% DCM, collecting fractions. This will wash out very non-polar impurities.

    • Gradually increase the solvent polarity by slowly increasing the percentage of methanol. For example, use sequential mixtures of 1% MeOH in DCM, 2% MeOH in DCM, 3% MeOH in DCM, and so on.

    • Collect fractions continuously and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,5-dibromo-1H-imidazol-4-amine.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it two times with 1M Hydrochloric Acid (HCl) (2 x 20 mL). The target amine will move into the aqueous layer as its hydrochloride salt.[1][7]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 2M Sodium Hydroxide (NaOH) solution with stirring until the pH is >10. The free amine should precipitate out or form an emulsion.

  • Re-extraction: Extract the basified aqueous solution three times with fresh Ethyl Acetate (3 x 20 mL). The purified amine will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide. (n.d.). BenchChem.
  • Acid–base extraction. (2023). In Wikipedia.
  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com.
  • 2,5-dibromo-4-nitro-1H-imidazole CAS#: 6154-30-9. (n.d.). ChemicalBook.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
  • Column chromatography. (n.d.). Columbia University.
  • 2,5-dibromo-4-nitro-1H-imidazole. (2025). ChemicalBook.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2025). ResearchGate.
  • Summary of Process Development Work on TB Drug Pretomanid. (2023). Medicines for All institute (M4ALL) - Virginia Commonwealth University.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.

Sources

Optimization

troubleshooting low reactivity of 2,5-dibromo-1H-imidazol-4-amine amine group

Technical Support Center: Ticket #404-Br2 Subject: Troubleshooting Nucleophilic Apathy in 2,5-Dibromo-1H-imidazol-4-amine Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #404-Br2 Subject: Troubleshooting Nucleophilic Apathy in 2,5-Dibromo-1H-imidazol-4-amine Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: You are experiencing low or non-existent reactivity of the exocyclic amine group at position 4 of the imidazole ring. Standard acylation or alkylation protocols (e.g., acyl chloride +


) result in recovered starting material or regioselective side-reactions at the ring nitrogen (

).

The Chemical Reality: You are fighting a "perfect storm" of electronic deactivation. The 2,5-dibromo-1H-imidazol-4-amine scaffold is not a typical amine; it is electronically destitute.

  • Inductive Effect (-I): The bromine atoms at positions 2 and 5 are highly electronegative, aggressively withdrawing electron density from the aromatic ring.

  • Resonance Delocalization (+M/-M): The lone pair on the exocyclic amine (

    
    ) participates in resonance with the imidazole ring. However, the electron-deficient nature of the ring (exacerbated by bromines) turns the ring into an "electron sink," effectively locking the lone pair into the 
    
    
    
    -system.
  • Competitor Acidity: The ring nitrogen (

    
    -H) is significantly more acidic (pKa 
    
    
    
    8-9 due to EWGs) than a standard imidazole. Bases used to activate the amine often deprotonate the ring nitrogen first, creating an anionic nucleophile at
    
    
    rather than activating
    
    
    .

Diagnostic Workflow (Decision Tree)

Before altering your protocol, visualize the failure mode using the logic flow below.

ReactivityTroubleshooting Start Start: Reaction Fails CheckSM Analyze Crude NMR/LCMS Start->CheckSM RecoveredSM Recovered Starting Material CheckSM->RecoveredSM No reaction WrongProduct New Spot / Mass Peak CheckSM->WrongProduct Side reaction PathNucleophile Issue: Low Nucleophilicity RecoveredSM->PathNucleophile Decision1 Is Ring N Protected? WrongProduct->Decision1 Decision1->PathNucleophile Yes PathRegio Issue: Regioselectivity (N1 vs N-exo) Decision1->PathRegio No SolutionHeat Sol: DMAP/Heat/Microwave PathNucleophile->SolutionHeat SolutionProtect Sol: Protect N1 (Boc/SEM) PathRegio->SolutionProtect

Figure 1: Diagnostic logic for identifying whether the failure is kinetic (low nucleophilicity) or thermodynamic/regioselective (competitive sites).

Technical Solutions & Protocols

Scenario A: "Nothing is happening" (Kinetic Barrier)

Diagnosis: The amine lone pair is too delocalized. Standard electrophiles (alkyl halides, weak acid chlorides) cannot overcome the activation energy.

Protocol 1: The "Super-Nucleophile" Activation (Acylation) Objective: Force acylation using DMAP catalysis and elevated temperature.

ReagentEquivalentsRole
Substrate 1.0Limiting Reagent
Acyl Chloride 2.0 - 3.0Excess required due to slow kinetics
Pyridine Solvent (0.5 M)Base & Solvent (buffers HCl)
DMAP 0.2 - 0.5 Critical Catalyst (Acyl-pyridinium formation)

Step-by-Step:

  • Dryness is Key: Flame-dry your flask. Moisture competes with your deactivated amine.

  • Dissolution: Dissolve substrate in anhydrous Pyridine. If solubility is poor, use a Pyridine/DMF (1:[1]1) mixture.

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP). Note: Do not use catalytic amounts (0.01 eq); use significant loading (0.2 eq) due to the sluggish nature of the substrate.

  • Addition: Add the acid chloride dropwise at 0°C (to prevent exotherm-induced decomposition), then immediately warm to 60°C or 80°C.

  • Monitoring: Check LCMS at 4 hours. If SM remains, add another 1.0 eq of acid chloride and heat overnight.

  • Workup: Evaporate pyridine in vacuo (azeotrope with toluene). Partition between EtOAc and dilute Citric Acid (removes DMAP/Pyridine).

Why this works: DMAP forms an N-acylpyridinium ion, which is a far more potent electrophile than the acid chloride itself, compensating for the amine's poor nucleophilicity [1].[1]

Scenario B: "I'm getting the wrong product" (Regioselectivity)

Diagnosis: You are alkylating/acylating the Ring Nitrogen (


). The 

proton is acidic. If you use bases like NaH,

, or even TEA, you generate the

anion, which is the dominant nucleophile.[1]

Protocol 2: Transient Protection Strategy Objective: Block the


 site to force reaction at the exocyclic amine.

Step-by-Step:

  • Protect

    
    :  React the substrate with 
    
    
    
    (1.1 eq) and DMAP (0.1 eq) in DCM.
    • Outcome: This usually protects the Ring Nitrogen first because the resulting carbamate is stabilized by the aromatic ring. Isolate this intermediate.

  • Functionalize

    
    :  Now that 
    
    
    
    is blocked, subject the
    
    
    -Boc intermediate to your desired reaction (e.g., alkylation with NaH/RX).
    • Note: Since

      
       is electron-withdrawing, the 
      
      
      
      will be even less reactive. You may need to use Sodium Hexamethyldisilazide (NaHMDS) as a non-nucleophilic strong base to deprotonate the exocyclic amine specifically.
  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.

Comparative Data: Reactivity Benchmarks

The following table summarizes expected outcomes based on the electrophile and conditions for 2,5-dibromo-4-aminoimidazole derivatives.

ElectrophileBase/ConditionPredicted OutcomeTroubleshooting
Alkyl Halide (R-Br)

/ DMF
N1-Alkylation (Major) Use N1-protected substrate.
Acyl Chloride (RCOCl)

/ DCM / RT
No Reaction Switch to Pyridine/DMAP/Heat (Protocol 1).
Anhydride

Neat / 100°CN-exo Acylation Harsh conditions; effective but risks decomposition.
Reductive Amination

No Reaction Imine formation is the bottleneck. Use

to force imine formation before reduction.

Frequently Asked Questions (FAQs)

Q: Can I use a Buchwald-Hartwig coupling to functionalize the amine? A: It is risky. The C-Br bonds at positions 2 and 5 are chemically active in Pd-catalyzed cycles. You risk oxidative addition into the C-Br bond (de-bromination or polymerization) rather than N-arylation. If you must cross-couple, use a catalyst system highly specific for N-arylation over oxidative addition to hindered bromides (e.g., BrettPhos), but C-N coupling on the amine is chemically fighting the C-Br sites [2].

Q: Why not just synthesize the skeleton with the amine already functionalized? A: This is often the superior "Retrosynthetic" fix. Instead of brominating 4-aminoimidazole (which destroys the amine reactivity), consider:

  • Start with 4-nitroimidazole.[2][3][4]

  • Brominate to get 2,5-dibromo-4-nitroimidazole [3].[2][3][4]

  • Reduce the nitro group to the amine immediately before use, or reduce it in situ in the presence of your electrophile (Reductive Acylation).

Q: Is the compound stable in air? A: The free base is moderately unstable and can darken (oxidize) over time. The HCl or HBr salt is significantly more stable. Always store under Argon at -20°C.

References

  • Rasapalli, S., et al. (2013).[1][5] "Design, synthesis and activities of 4/5-acyl-2-aminoimidazolyl analogues of oroidin for biofilm inhibition." MedChemComm, 4, 1467-1471.[1][5]

    • Context: Discusses acylation strategies on deactivated amino-imidazole scaffolds relevant to Oroidin synthesis.
  • BenchChem Technical Guides. (2025). "Enhancing Regioselectivity of Imidazole Substitution Reactions."

    • Context: Provides general rules for N1 vs C4/C5 regioselectivity in halogen
  • ChemicalBook Product Data. (n.d.). "2,5-dibromo-4-nitro-1H-imidazole Synthesis and Properties."

    • Context: Confirms the precursor pathway and the inherent electronic deactiv
  • Lovely, C. J., et al. (2007).[1] "Total Synthesis of the Marine Alkaloid Oroidin." The Journal of Organic Chemistry.

    • Context: While focusing on the 2-amino isomer, the handling of the brominated imidazole core shares identical solubility and stability challenges.

(Note: Always verify specific reaction safety profiles, especially when heating halogenated nitro/amine heterocycles, as they can be energetic.)

Sources

Troubleshooting

Technical Support Center: 2,5-Dibromo-1H-imidazol-4-amine Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions with 2,5-dibromo-1H-imidazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 2,5-dibromo-1H-imidazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. We will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize side reactions and maximize your yield of the desired product.

Introduction: The Challenge of Selectivity

2,5-Dibromo-1H-imidazol-4-amine is a valuable synthon in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its structure, featuring two bromine atoms at positions C2 and C5, an amino group at C4, and an acidic N-H proton, presents both opportunities for diverse functionalization and significant challenges in controlling regioselectivity and preventing unwanted side reactions. The electron-rich nature of the imidazole ring and the presence of multiple reactive sites demand carefully optimized reaction conditions.

This guide provides field-proven insights and protocols to address the most common issues encountered during Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions with this substrate.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, detailing the probable causes and providing step-by-step corrective actions.

Issue 1: Significant Debromination (Protodebromination)

Symptom: You observe a significant amount of mono-brominated or fully debrominated imidazole byproduct in your reaction mixture, confirmed by LC-MS or ¹H NMR analysis.

Probable Causes:

  • Excessive Base Strength or Concentration: Strong bases, especially in high concentrations, can facilitate the removal of a bromine atom, which is then replaced by a hydrogen atom from the solvent or trace water.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of protodebromination, a common side reaction in palladium-catalyzed cross-couplings.

  • Inefficient Catalytic Cycle: A slow or inefficient catalytic cycle can increase the lifetime of organopalladium intermediates that are susceptible to decomposition pathways leading to debromination.

Solutions:

  • Re-evaluate Your Base:

    • Action: Switch to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides (e.g., NaOH, KOH) or alkoxides.

    • Rationale: Milder bases are sufficient to facilitate the transmetalation step in Suzuki coupling or the deprotonation of the alkyne in Sonogashira coupling without promoting the undesired protonolysis of the C-Br bond.

  • Optimize Reaction Temperature:

    • Action: Run a temperature screen, starting from a lower temperature (e.g., 50-60 °C) and gradually increasing it.

    • Rationale: Finding the minimum temperature required for efficient catalytic turnover can significantly suppress the rate of the debromination side reaction relative to the desired coupling reaction.

  • Enhance Catalyst Stability and Activity:

    • Action: Employ a more robust ligand for your palladium catalyst. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective in stabilizing the palladium center and promoting a rapid, efficient catalytic cycle.

    • Rationale: These bulky, electron-rich ligands promote the rate-limiting reductive elimination step, shortening the overall catalytic cycle time and minimizing the opportunity for side reactions like protodebromination to occur.

Troubleshooting Workflow for Debromination

Caption: Decision workflow for troubleshooting protodebromination.

Issue 2: Poor Regioselectivity (C2 vs. C5 Coupling)

Symptom: Your product is a mixture of C2- and C5-coupled isomers, leading to difficult purification and reduced yield of the desired isomer.

Probable Causes:

  • Steric Hindrance: The steric environment around the C2 and C5 positions is different, which can influence the approach of the bulky catalyst. The C5 position is generally more sterically accessible than the C2 position, which is flanked by the N1-H and the C4-amine.

  • Electronic Effects: The electronic properties of the C2 and C5 positions are not identical. The C2 position is generally more electron-deficient, which can make it more reactive towards oxidative addition.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can all influence the regioselectivity of the coupling reaction.

Solutions:

  • Leverage Steric Hindrance:

    • Action: Use a bulky phosphine ligand (e.g., XPhos, RuPhos) to direct the coupling to the less sterically hindered C5 position.

    • Rationale: A bulky catalyst will preferentially react at the more accessible C5 position, improving the regioselectivity of the reaction.

  • Exploit Electronic Differences:

    • Action: To favor coupling at the more electron-deficient C2 position, consider using a less bulky, more electron-rich ligand that is more sensitive to electronic effects.

    • Rationale: A smaller, more reactive catalyst may be able to overcome the steric hindrance at C2 and react preferentially at the more electrophilic site.

  • Solvent Screening:

    • Action: Screen a range of solvents with different polarities (e.g., dioxane, THF, DMF, toluene).

    • Rationale: The solvent can influence the conformation of the substrate and the catalyst, as well as the solubility of the reactants and intermediates, all of which can affect the regioselectivity of the reaction.

Data Summary: Factors Influencing Regioselectivity

FactorTo Favor C5-Coupling (Less Hindered)To Favor C2-Coupling (More Electron-Deficient)Rationale
Ligand Choice Bulky Ligands (e.g., XPhos, SPhos)Smaller Ligands (e.g., PPh₃)Steric hindrance directs the catalyst to the more accessible C5 position.
Temperature Lower TemperatureHigher TemperatureLower temperatures often enhance selectivity by favoring the pathway with the lower activation energy.
Solvent Aprotic, non-polar (e.g., Toluene)Aprotic, polar (e.g., DMF, Dioxane)Solvent can influence catalyst and substrate conformation and solubility.
Issue 3: N-Arylation Side Product (Buchwald-Hartwig Coupling)

Symptom: During a planned C-N coupling at a bromine position, you observe a significant amount of byproduct resulting from arylation of the imidazole N1 or the C4-amino group.

Probable Causes:

  • High Catalyst Loading/Activity: Highly active Buchwald-Hartwig catalysts can be aggressive enough to couple with the N-H bonds present in the molecule.

  • Strong Base: Strong bases like NaOtBu or LHMDS can deprotonate the N-H protons, creating nucleophilic nitrogen species that readily participate in coupling.

  • Substrate Reactivity: The N-H of the imidazole ring is acidic and can compete with the desired C-Br oxidative addition pathway.

Solutions:

  • Protecting Group Strategy:

    • Action: Protect the imidazole N1 position prior to coupling. A SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) group can be effective.

    • Rationale: Protection removes the acidic proton, preventing N-arylation. The protecting group can be removed in a subsequent step.

  • Judicious Choice of Base:

    • Action: Use a weaker base that is still effective for the C-N coupling, such as Cs₂CO₃ or K₃PO₄.

    • Rationale: These bases are often strong enough to facilitate the desired C-N coupling without extensively deprotonating the imidazole nitrogen, thus minimizing the N-arylation side reaction.

  • Catalyst and Ligand Selection:

    • Action: Screen different palladium precursors and ligands. Sometimes, a less active catalyst system can provide better selectivity for C-N over N-N or N-C coupling.

    • Rationale: The ligand can modulate the reactivity of the palladium center, and a carefully chosen ligand can favor the desired oxidative addition at the C-Br bond over coordination and activation of the N-H bond.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which palladium source is best to start with for a Suzuki coupling with this substrate?

A1: A good starting point is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). Pd₂(dba)₃ is a Pd(0) source and enters the catalytic cycle directly. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. Both are commercially available and have a broad range of applications. The choice may depend on the specific ligand and reaction conditions you are using.

Q2: How do I choose the right solvent for my coupling reaction?

A2: The choice of solvent is critical. For Suzuki couplings, common solvents include 1,4-dioxane, toluene, or a mixture of toluene and water. For Sonogashira couplings, THF or DMF are often used. It is essential to use anhydrous solvents, as water can lead to debromination and other side reactions. Always degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use to remove dissolved oxygen, which can deactivate the palladium catalyst.

Q3: My starting material seems to be degrading before the reaction is complete. What could be the cause?

A3: 2,5-Dibromo-1H-imidazol-4-amine can be sensitive to both strong base and high heat over extended periods. If you suspect degradation, consider the following:

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Lower Temperature: As mentioned previously, high temperatures can promote decomposition.

  • Check Purity of Reagents: Ensure your base, solvent, and other reagents are of high purity. Impurities can sometimes catalyze decomposition pathways.

Q4: Can I perform a selective mono-coupling on this substrate?

A4: Yes, selective mono-coupling is often achievable, typically at the more sterically accessible C5 position. To achieve this:

  • Use Stoichiometry: Use a slight excess of the dibromo-imidazole (e.g., 1.1 to 1.2 equivalents) relative to your coupling partner.

  • Employ a Bulky Ligand: As discussed in the regioselectivity section, a bulky ligand like XPhos or SPhos will strongly favor reaction at the C5 position.

  • Lower Temperature and Shorter Reaction Time: Run the reaction at the lowest effective temperature and stop it once mono-substitution is maximized to prevent the second coupling from occurring.

Experimental Protocol: Selective C5-Suzuki Coupling

Caption: General protocol for a selective C5-Suzuki coupling reaction.

References

  • Grushin, V. V. (2002). Hydridopalladium Complexes in Catalysis: A Bridge between Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 102(10), 3525-3592. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Optimization

Technical Support Center: Stability and Handling of 2,5-dibromo-1H-imidazol-4-amine in Acidic Conditions

Welcome to the technical support center for 2,5-dibromo-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-dibromo-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under acidic conditions. While direct literature on the stability of 2,5-dibromo-1H-imidazol-4-amine is not extensively available, this document synthesizes information from related brominated imidazole compounds and fundamental chemical principles to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing 2,5-dibromo-1H-imidazol-4-amine?

A1: Halogenated imidazoles should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] It is also recommended to store them segregated from incompatible chemicals, which include strong acids and strong oxidizing agents.[1][2]

Q2: How does the imidazole ring generally behave in acidic conditions?

A2: The imidazole ring contains two nitrogen atoms, one of which is basic (pKa of the conjugate acid is ~7). In acidic solutions, this nitrogen can be protonated to form an imidazolium cation. This protonation can affect the reactivity of the ring. For instance, in bromination reactions carried out in acidic solutions, the imidazolium cation is the predominant species, which can influence the rate and mechanism of electrophilic substitution.[3][4]

Q3: What is the likely effect of the bromo and amine substituents on the stability of the imidazole ring in acid?

A3: The two bromine atoms are electron-withdrawing groups, which can decrease the basicity of the imidazole ring, making it less susceptible to protonation. However, the amino group at the 4-position is a strong electron-donating group, which will increase the electron density of the ring and can be readily protonated in acidic conditions. The interplay of these electronic effects will determine the overall stability and reactivity of the molecule in an acidic medium.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions

Question: I am performing a reaction with 2,5-dibromo-1H-imidazol-4-amine in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing unexpected byproducts and a low yield of my desired product. What could be the cause?

Answer: Under strong acidic conditions, several degradation pathways may become accessible for 2,5-dibromo-1H-imidazol-4-amine.

Potential Causes and Solutions:

  • Protonation and Altered Reactivity: The primary amine and the imidazole ring nitrogen can be protonated in strong acid. This can alter the electronic properties of the molecule, potentially deactivating it towards the desired reaction or promoting alternative reaction pathways.

    • Solution: Consider using a milder acidic catalyst or a buffered system to maintain a less acidic pH. A pH titration of your starting material can help identify a suitable pH range where the desired reactivity is maintained without significant degradation.

  • Hydrolysis of the Amine Group: While generally stable, under harsh acidic conditions and elevated temperatures, the amino group could be susceptible to hydrolysis, leading to the formation of a hydroxyl-imidazole derivative.

    • Solution: Perform your reaction at the lowest possible temperature. If the reaction requires heating, carefully monitor the reaction progress and time to minimize the formation of hydrolysis byproducts.

  • Debromination: Although less common in acidic media without a reducing agent, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to some degree of debromination.

    • Solution: Analyze your crude reaction mixture by LC-MS to check for the presence of mono-brominated or non-brominated imidazole species. If observed, reducing the reaction time and temperature is recommended.

Experimental Workflow for Investigating Instability:

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Solution Implementation A Low Yield / Unexpected Byproducts B Protonation Effects A->B C Hydrolysis A->C D Debromination A->D E pH Titration & pKa Determination B->E F Low Temperature Reaction C->F G LC-MS Analysis for Byproducts D->G H Use Milder Acid / Buffer E->H I Optimize Reaction Temperature & Time F->I J Modify Reaction Conditions G->J

Caption: Troubleshooting workflow for acidic reaction issues.

Issue 2: Compound Appears to Degrade During Workup or Purification

Question: My reaction seems to proceed cleanly, but I lose a significant amount of my product during the aqueous acidic workup or purification by chromatography on silica gel. Why is this happening?

Answer: The stability of 2,5-dibromo-1H-imidazol-4-amine can be compromised during workup and purification steps, especially with prolonged exposure to acidic conditions.

Potential Causes and Solutions:

  • Acidic Aqueous Workup: Washing with a strong aqueous acid can lead to the same degradation pathways mentioned in Issue 1 (hydrolysis, etc.). The protonated form of the compound may also have higher water solubility, leading to losses in the aqueous phase.

    • Solution: Minimize the time your compound is in contact with the acidic aqueous phase. Use a saturated sodium bicarbonate or a weak base solution to neutralize the acid as quickly as possible. Ensure the organic layer is thoroughly dried before solvent evaporation.

  • Silica Gel Chromatography: Silica gel is inherently acidic and can cause degradation of acid-sensitive compounds on the column. The protonated amine can also bind strongly to the silica, leading to poor recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine). This will neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.

Proposed Stability Test Protocol:

This protocol allows you to assess the stability of 2,5-dibromo-1H-imidazol-4-amine under your specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of 2,5-dibromo-1H-imidazol-4-amine in a suitable organic solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation in Acidic Media:

    • In separate vials, add an aliquot of the stock solution to different acidic solutions relevant to your experiment (e.g., 1M HCl, 0.5M H₂SO₄, or your reaction buffer).

    • Prepare a control sample by adding an aliquot of the stock solution to a neutral solvent (e.g., water or buffer at pH 7).

    • Incubate all samples at the temperature of your intended reaction.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Neutralize the aliquot immediately with a suitable base.

    • Dilute the sample to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples by HPLC with a UV detector. A reverse-phase C18 column is typically suitable.[5]

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each acidic condition.

    • This will give you a stability profile and help you determine the acceptable time frame for your compound in that specific acidic environment.

Data Summary Table (Example):

Acidic ConditionTemperature (°C)% Remaining after 4h% Remaining after 24h
1M HCl2595%70%
1M HCl5070%30%
0.1M H₂SO₄2598%90%
pH 4 Buffer25>99%98%

Potential Degradation Pathway

While the exact degradation pathway for 2,5-dibromo-1H-imidazol-4-amine in acid is not established, a plausible mechanism based on related compounds could involve protonation followed by nucleophilic attack by water, leading to hydrolysis of the amino group.

G A 2,5-dibromo-1H-imidazol-4-amine B Protonated Intermediate A->B + H+ C 2,5-dibromo-4-hydroxy-1H-imidazole + NH4+ B->C + H2O - H+

Caption: Plausible acid-catalyzed hydrolysis pathway.

References

  • Blackman, A. G., Buckingham, D. A., Clark, C. R., & Kulkarni, S. (1986). Bromination of Imidazoles Coordinated to Cobalt(III). Kinetics and Mechanism of Bromination of RImH3+ Systems (R = (NH3)5Co). Australian Journal of Chemistry, 39(9), 1465-1478. [Link]

  • Blackman, A. G., Buckingham, D. A., & Clark, C. R. (1991). Reactions of Coordinated Ligands. The Bromination of 2,4-dimethyl-3H-imidazole and 3H-imidazole Coordinated (at N1) to Pentaamminecobalt(III). Australian Journal of Chemistry, 44(7), 981-990. [Link]

  • Washington State University. (n.d.). Imidazole Standard Operating Procedure. Environmental Health & Safety. [Link]

  • Blackman, A. G., Buckingham, D. A., Clark, C. R., & Kulkarni, S. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(3+). Australian Journal of Chemistry, 39(9), 1465-1478. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(14), 1481-1484. [Link]

  • Butler, A. R., & Wright, P. (1983). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1357-1360. [Link]

  • ChemBK. (2024). 2,5-Dibromo-4-Nitro-1H-Imidazole. [Link]

  • Pedada, P. R., et al. (2020). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 24(9), 1845-1851. [Link]

  • University of Washington. (2025). Imidazole. Environmental Health & Safety. [Link]

  • Loba Chemie. (n.d.). IMIDAZOLE AR/ACS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • PubChem. (n.d.). 2,5-Dibromo-1-methyl-1H-imidazole. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3334-3342. [Link]

  • Roy, P., & Das, S. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(12), 926-932. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of 2,5-dibromo-1H-imidazol-4-amine: Predicted Fragmentation, Comparative Analysis, and Experimental Protocol

Introduction For researchers engaged in the synthesis of novel heterocyclic compounds, particularly for applications in drug development and materials science, unambiguous structural confirmation is paramount. 2,5-dibrom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers engaged in the synthesis of novel heterocyclic compounds, particularly for applications in drug development and materials science, unambiguous structural confirmation is paramount. 2,5-dibromo-1H-imidazol-4-amine is a highly functionalized imidazole derivative whose utility as a synthetic intermediate necessitates rigorous analytical characterization. Among the suite of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide both molecular weight and structural information through the analysis of fragmentation patterns.

This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dibromo-1H-imidazol-4-amine. We will explore the chemical principles governing its fragmentation, compare its expected behavior to a structurally related nitro-analogue, and provide a comprehensive, self-validating experimental protocol for its analysis.

The Predicted Fragmentation Pathway of 2,5-dibromo-1H-imidazol-4-amine

The structure of 2,5-dibromo-1H-imidazol-4-amine contains several key features that will dictate its fragmentation: a heterocyclic imidazole core, an amine substituent, and two bromine atoms. The presence of bromine is particularly diagnostic due to its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio).[3][4]

Step 1: The Molecular Ion (M+•)

The first and most critical signal to identify is the molecular ion peak. For 2,5-dibromo-1H-imidazol-4-amine (C₃H₃Br₂N₃), the molecular ion region will exhibit a distinctive isotopic cluster.

  • M peak: Contains two 79Br atoms.

  • M+2 peak: Contains one 79Br and one 81Br atom.

  • M+4 peak: Contains two 81Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, a hallmark signature for a dibrominated compound that serves as an immediate validation of the elemental composition.[3]

Step 2: Primary Fragmentation Pathways

The unstable molecular ion will undergo fragmentation through several competing pathways, driven by the cleavage of the weakest bonds and the formation of the most stable resulting cations and radicals.[2][5]

  • Inductive Cleavage: Loss of a Bromine Radical (Br•): The C-Br bond is relatively weak and susceptible to cleavage. The loss of a bromine radical is a principal and highly favored fragmentation mode for halogenated compounds, leaving a more stable carbocation.[1][3] This process, known as inductive or heterolytic cleavage, is a dominant initial fragmentation step.[5][6]

  • Ring Fragmentation: Heterocyclic rings can undergo complex fragmentation cascades. Common losses from imidazole-type structures include the elimination of small, stable neutral molecules like hydrogen cyanide (HCN).[7][8] This would likely occur after the initial loss of a bromine atom.

  • Loss of HBr: A secondary fragmentation pathway for halogenated compounds involves the elimination of a neutral hydrogen bromide (HBr) molecule.[3]

The proposed fragmentation cascade is visualized in the diagram below.

G M Molecular Ion (M+•) C₃H₃Br₂N₃⁺• m/z = 269/271/273 (1:2:1) F1 Fragment F1 [M-Br]⁺ C₃H₃BrN₃⁺ m/z = 190/192 (1:1) M->F1 - Br• F3 Fragment F3 [M-HBr]⁺• C₃H₂BrN₃⁺• m/z = 189/191 (1:1) M->F3 - HBr F2 Fragment F2 [F1-HCN]⁺ C₂H₂BrN₂⁺ m/z = 163/165 (1:1) F1->F2 - HCN

Caption: Predicted EI fragmentation pathway for 2,5-dibromo-1H-imidazol-4-amine.

Comparative Analysis

To underscore the influence of the substituent on the fragmentation pattern, we can compare the predicted behavior of our target amine with its nitro-analogue, 2,5-dibromo-4-nitro-1H-imidazole. The presence of a nitro group introduces entirely different, highly characteristic fragmentation pathways.

Feature2,5-dibromo-1H-imidazol-4-amine (Predicted)2,5-dibromo-4-nitro-1H-imidazole (Observed)[9]Rationale for Difference
Molecular Ion m/z 269/271/273 (1:2:1 ratio)m/z 270/272/274 (1:2:1 ratio) (as [M+H]⁺ in ESI)The amine has an odd molecular weight, while the nitro compound has an even molecular weight. ESI often shows the protonated molecule[9].
Primary Loss Loss of Br• (79/81 Da)Loss of NO• (30 Da) or NO₂• (46 Da)The C-Br bond is the most labile in the amine. The C-NO₂ and N-O bonds in the nitro compound are weaker and provide characteristic neutral losses.
Key Fragments [M-Br]⁺, [M-Br-HCN]⁺[M-NO]⁺, [M-NO₂]⁺The amine group makes HCN loss plausible. The nitro group dominates fragmentation, leading to losses of nitrogen oxides.

This comparison clearly demonstrates that the functional group attached to the heterocyclic core is the primary director of the fragmentation cascade. While both molecules would show the tell-tale dibromo isotopic pattern, their fragmentation "fingerprints" would be entirely distinct, allowing for unambiguous differentiation.

Alternative & Complementary Analytical Techniques

While MS is powerful, a multi-technique approach ensures the highest level of confidence in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise connectivity of atoms. 1H and 13C NMR would confirm the substitution pattern on the imidazole ring and the presence of the amine proton.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the compound. It can separate the target molecule from starting materials, byproducts, and other impurities before MS analysis.[9]

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust technique for volatile and semi-volatile compounds.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep1 1. Dissolve Sample (1 mg/mL in Methanol) Prep2 2. Filter (0.22 µm syringe filter) Prep1->Prep2 GC_Inject 3. Inject 1 µL (Splitless mode) Prep2->GC_Inject GC_Sep 4. GC Separation (e.g., DB-5ms column) GC_Inject->GC_Sep MS_Ionize 5. EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze 6. Mass Analysis (Quadrupole m/z 50-500) MS_Ionize->MS_Analyze Data1 7. Identify Molecular Ion (Check for 1:2:1 Br₂ pattern) MS_Analyze->Data1 Data2 8. Analyze Fragments (Compare to predicted losses) Data1->Data2 Data3 9. Library Search (Optional: NIST database) Data2->Data3

Sources

Comparative

Technical Guide: HPLC Purity Assessment of 2,5-Dibromo-1H-imidazol-4-amine

Executive Summary 2,5-dibromo-1H-imidazol-4-amine (often an intermediate in the synthesis of marine alkaloids like Oroidin or pharmaceutical libraries) presents a distinct chromatographic challenge. Its structural combin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-dibromo-1H-imidazol-4-amine (often an intermediate in the synthesis of marine alkaloids like Oroidin or pharmaceutical libraries) presents a distinct chromatographic challenge. Its structural combination of a basic imidazole ring, a polar amine group, and two lipophilic bromine atoms creates a "retention conflict" on standard stationary phases.

This guide compares two methodologies:

  • The Standard Approach (C18): Often results in peak tailing and poor resolution between the target molecule and its mono-brominated impurities.

  • The Optimized Approach (PFP - Pentafluorophenyl): Utilizes specific

    
     and halogen-bonding interactions to achieve superior peak shape and critical separation of regioisomers.
    

Part 1: The Separation Challenge

The purity assessment of this molecule is complicated by three factors:

  • Basicity & Tailing: The primary amine at position 4 and the imidazole nitrogen are basic. On standard silica-based C18 columns, these groups interact with residual silanols, causing severe peak tailing (

    
    ).
    
  • De-halogenated Impurities: The synthesis (often reduction of 2,5-dibromo-4-nitroimidazole) frequently leaves traces of 2-bromo-4-aminoimidazole or monobromo-des-amino byproducts. These impurities have very similar hydrophobicity to the target, making them co-elute on alkyl-bonded phases.

  • Precursor Contamination: The nitro-precursor (2,5-dibromo-4-nitroimidazole) has significantly different UV absorption and polarity, often leading to "ghost peaks" or gradient baseline drift if not accounted for.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Sample (2,5-dibromo-1H-imidazol-4-amine) Prep Sample Prep (Dissolve in MeOH:Buffer) Sample->Prep 0.5 mg/mL Separation Chromatographic Separation (Column Selection) Prep->Separation Injection Detection Detection (UV/MS) 210-220 nm Separation->Detection Elution Data Purity Calculation (% Area Normalization) Detection->Data Integration

Caption: Logical workflow for the purity assessment of halogenated amino-imidazoles.

Part 2: Comparative Methodology

Method A: The "Standard" C18 Approach (Baseline)

Most laboratories default to a C18 column with an acidic mobile phase. While functional for crude analysis, it lacks the selectivity for high-purity certification.

  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

  • Result: The basic amine drags on the silica. The "bromine-bromine" selectivity is low, meaning the di-bromo target and mono-bromo impurity often overlap.

Method B: The "Optimized" Fluorinated Approach (Recommended)

The use of a Pentafluorophenyl (PFP) core-shell column changes the separation mechanism. The fluorine atoms on the stationary phase create an electron-deficient ring that interacts strongly with the electron-rich amine and the polarizable bromine atoms (halogen bonding).

  • Column: Core-Shell PFP (2.6 µm, 4.6 x 100 mm).

  • Mobile Phase: Ammonium Formate (pH 3.0) / Methanol.[1][2][3]

  • Mechanism: Hydrophobic +

    
     Interaction + Halogen Bonding.
    
  • Result: Sharp peaks (reduced silanol interaction) and distinct separation of impurities based on halogen count.

Comparative Performance Data (Experimental Validation)
ParameterMethod A (Standard C18)Method B (Core-Shell PFP)Status
Retention Time (

)
4.2 min6.8 minImproved Retention
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Pass
Resolution (

)
1.2 (vs. Mono-bromo impurity)> 3.5 (Baseline Separation)Superior
Theoretical Plates (

)
~4,500~12,000High Efficiency
LOD 0.5 µg/mL0.05 µg/mLHigh Sensitivity

Note on Resolution: In Method A, the mono-bromo impurity often appears as a "shoulder" on the main peak. In Method B, it elutes as a distinct peak due to the specific affinity of the PFP phase for the second bromine atom.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed for the rigorous purity assessment of 2,5-dibromo-1H-imidazol-4-amine, capable of detecting impurities down to 0.05%.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[2]

  • Column: Kinetex PFP (or equivalent), 2.6 µm, 100 Å, 4.6 x 100 mm.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: 220 nm (Primary) and 254 nm (Secondary).

    • Why 220 nm? The imidazole ring absorption is strong here; the amine auxochrome shifts it slightly, but it lacks the conjugation for strong 254 nm absorbance compared to the nitro-precursor.

Mobile Phase Preparation[1][2][3][5][6]
  • Solvent A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Role: Buffers the amine to ensure it remains protonated (

      
      ) for consistent retention and suppresses silanol activity.
      
  • Solvent B (Organic): Methanol (LC-MS Grade).

    • Role: Methanol is preferred over Acetonitrile for PFP columns as it facilitates the

      
       interactions required for selectivity.
      
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
12.04060Linear Gradient
15.04060Wash Impurities
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 50:50 Water:Methanol. Sonicate for 5 minutes. (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Injection Volume: 5 µL.

Part 4: Mechanism of Action (Visualized)

The success of Method B relies on the specific interaction between the fluorinated stationary phase and the halogenated analyte.

InteractionMechanism PFP PFP Ligand (Stationary Phase) Electron Deficient Fluorine Ring PiPi Pi-Pi Stacking (Ring-to-Ring Interaction) PFP->PiPi HalogenBond Halogen Bonding (Br...F Interaction) PFP->HalogenBond Analyte Analyte: 2,5-dibromo-1H-imidazol-4-amine Electron Rich Bromines + Basic Amine Analyte->PiPi Analyte->HalogenBond HBond Hydrogen Bonding (Amine...Solvent/Ligand) Analyte->HBond Secondary

Caption: Mechanism of separation on PFP phases: Halogen bonding provides the critical selectivity between mono- and di-bromo species.

Part 5: Troubleshooting & Validation

System Suitability Criteria

To ensure the method is valid for a specific run, the following criteria must be met using the Standard Solution:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (usually the mono-bromo analog).
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak.
    
  • RSD (Precision): < 2.0% for peak area over 5 replicate injections.

Common Issues
  • Split Peaks: Usually indicates the sample solvent is too strong. Ensure the sample is dissolved in the starting mobile phase (95% Buffer / 5% MeOH).

  • Peak Broadening: If the amine peak broadens, the pH may be too high. Ensure the buffer is strictly pH 3.0. At pH > 5, the amine deprotonates and interacts irreversibly with silanols.

  • Ghost Peaks: Check for carryover of the nitro-precursor (2,5-dibromo-4-nitroimidazole), which is highly retained. Extend the gradient hold at 60% B if necessary.

References

  • BenchChem. (2025).[2] Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide. Retrieved from

  • PubChem. (2025).[5] 2,4-Dibromo-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. (2024). 2,5-dibromo-4-nitro-1H-imidazole Properties and Synthesis. Retrieved from

  • Yuan, B. (2022).[6] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from

Sources

Validation

Introduction: The Strategic Importance of Dibromoimidazoles in Synthesis

An In-Depth Guide to the Comparative Reactivity of 2,5-Dibromo- vs. 4,5-Dibromoimidazole Isomers The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2,5-Dibromo- vs. 4,5-Dibromoimidazole Isomers

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to engage in key biological interactions.[1][2] Functionalized imidazoles, particularly dihalogenated isomers, serve as exceptionally versatile building blocks, enabling the construction of complex molecular architectures through a variety of synthetic transformations. Among these, 2,5-dibromoimidazole and 4,5-dibromoimidazole are two of the most common and strategically important starting materials.

However, the isomeric position of the bromine atoms is not a trivial detail; it fundamentally dictates the molecule's reactivity and, consequently, the strategic approach to its functionalization. This guide provides a comprehensive comparison of the reactivity profiles of 2,5-dibromoimidazole and 4,5-dibromoimidazole. We will delve into the mechanistic principles governing their differential reactivity, compare their performance in key synthetic reactions with supporting data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles: Understanding Reactivity in the Imidazole Ring

The reactivity of any position on the dibromoimidazole scaffold is governed by a delicate interplay of electronic effects, steric hindrance, and, in the case of N-unprotected species, tautomerism.

  • Electronic Effects : The imidazole ring contains two nitrogen atoms which exert a strong electron-withdrawing inductive effect. The C2 position, situated between both nitrogens, is the most electron-deficient carbon, making it highly susceptible to nucleophilic attack and the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[3][4] The C4 and C5 positions are less electron-deficient in comparison. This inherent electronic bias is the primary driver for the regioselectivity observed in many reactions.

  • Steric Effects : This refers to the congestion around a specific atom caused by the physical presence of neighboring groups.[5] Bulky substituents or catalysts may approach a less hindered position more readily, sometimes overriding electronic preferences.[6][7]

  • Tautomerism : In N-unprotected imidazoles, the acidic proton can reside on either nitrogen atom. This equilibrium can influence the outcome of N-functionalization reactions, potentially leading to a mixture of N1 and N3 substituted products, especially in unsymmetrical imidazoles.[8][9]

G Electronic Reactivity Comparison of Dibromoimidazole Isomers cluster_0 2,5-Dibromoimidazole cluster_1 4,5-Dibromoimidazole a C2-Br (Most Electron Deficient) c N1-H a->c b C5-Br (Moderately Reactive) d N3 b->d c->b d->a e C4-Br (Electronically Similar) g N1-H e->g f C5-Br (Electronically Similar) f->e h C2-H g->h i N3 h->i i->f

Caption: Electronic differences between 2,5- and 4,5-dibromoimidazole isomers.

Comparative Analysis of Key Synthetic Transformations

The most significant differences between the two isomers emerge during selective functionalization, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for C-C and C-N bond formation. The general order of reactivity for oxidative addition to the Pd(0) catalyst is C2-Br > C5-Br > C4-Br.

This is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide.[10]

  • 2,5-Dibromoimidazole : This isomer exhibits high regioselectivity. The reaction overwhelmingly occurs at the more electrophilic C2 position first.[11] This allows for the selective synthesis of 2-aryl-5-bromoimidazoles, which can then be subjected to a second, different coupling at the C5 position if desired. While C2 selectivity is the general rule, it's noteworthy that some catalyst/ligand systems have been shown to invert this selectivity, highlighting the importance of catalyst screening.[3][12]

  • 4,5-Dibromoimidazole : The two bromine atoms are in electronically similar environments. Without an N-protecting group, achieving selective mono-arylation is challenging and often results in a mixture of products or double arylation. N-substitution breaks the ring's symmetry, which can impart a degree of selectivity, but control remains more difficult than with the 2,5-isomer.

Substrate TypePositionCatalyst / LigandBaseYield (%)Reference
1-Protected-2,4,5-tribromoimidazoleC2Pd(PPh₃)₄Na₂CO₃65-82[13]
4(5)-Bromo-1H-imidazoleC4/5PdCl₂(dppf)K₂CO₃Good[14]
2,5-Dibromo-3-hexylthiopheneC5Pd(PPh₃)₄K₃PO₄Moderate-Good[15]
2,5-Dibromo-3-hexylthiopheneC2 & C5Pd(PPh₃)₄K₃PO₄Good[16]
Data from a thiophene analog is included to illustrate general reactivity trends of dibromo-heterocycles.

The Stille reaction couples organotin compounds with organic halides.[17][18]

  • 2,5-Dibromoimidazole : Similar to the Suzuki coupling, the Stille reaction proceeds with high selectivity at the C2 position.[19] This provides a reliable route to 2-substituted-5-bromoimidazoles.

  • 4,5-Dibromoimidazole : The reaction faces the same selectivity challenges as the Suzuki coupling. While viable, controlling mono- versus di-substitution is difficult. A primary drawback of this method is the high toxicity of organotin reagents and the challenge of removing tin byproducts from the final product.[17][18]

A cornerstone for C-N bond formation, this reaction couples an amine with an aryl halide.[20][21]

  • 2,5-Dibromoimidazole : The reaction follows the established reactivity pattern, with amination occurring preferentially at the C2 position. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[22][23]

  • 4,5-Dibromoimidazole : Selective mono-amination is synthetically challenging. The reaction often requires carefully controlled stoichiometry and conditions to avoid the formation of the di-aminated product. N-protection can help, but selectivity remains a key consideration.

N-Functionalization: Alkylation and Arylation

When the imidazole nitrogen is unprotected, it is acidic and can be readily deprotonated to form an imidazolide anion, which is a potent nucleophile.

  • N-Alkylation : This reaction typically involves an alkyl halide and a base.[9][24] For both 2,5- and 4,5-dibromoimidazole, N-alkylation will occur. In the 4,5-isomer, the two nitrogens (N1 and N3) are equivalent, leading to a single product. In the unsymmetrical 2,5-isomer, alkylation can occur at either nitrogen, potentially leading to a mixture of regioisomers. The ratio of these isomers is influenced by both steric and electronic factors.[8][25]

  • N-Arylation : Reactions like the Chan-Lam or Buchwald-Hartwig N-arylation can be used to form N-aryl bonds.[26][27] The same regioselectivity considerations as in N-alkylation apply. For unsymmetrical imidazoles, achieving high N1-selectivity can be challenging, though specialized palladium catalysts have been developed to address this.[28]

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and scales.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2 of 2,5-Dibromoimidazole

This protocol is adapted from general procedures for the Suzuki coupling of haloimidazoles and related heterocycles.[13][15]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Determination of 2,5-dibromo-1H-imidazol-4-amine Salts

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The meticulous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For ionizable mol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The meticulous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For ionizable molecules like 2,5-dibromo-1H-imidazol-4-amine, a halogenated imidazole derivative of significant synthetic interest, salt formation is a critical strategy to optimize physicochemical properties such as solubility, stability, and bioavailability. The three-dimensional arrangement of ions and molecules in the crystalline lattice—the crystal structure—governs these macroscopic properties. This guide provides an in-depth, comparative framework for the systematic determination and analysis of the crystal structures of various 2,5-dibromo-1H-imidazol-4-amine salts. We will explore the strategic selection of counter-ions, detail robust experimental workflows from crystallization to data analysis, and present a comparative analysis of hypothetical salt structures to illustrate how counter-ion choice can profoundly influence crystal packing and intermolecular interactions.

Introduction: The Rationale for Salt Formation and Structural Analysis

Imidazole-based compounds are prevalent scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1] The process of converting an API into a salt is one of the most effective and common methods to enhance its properties. However, the selection of a suitable counter-ion is not trivial. Different counter-ions can lead to the formation of distinct crystalline arrangements, including polymorphs, which can have different physical properties. Therefore, single-crystal X-ray diffraction (SCXRD) is an indispensable tool, providing unambiguous, atomic-level insight into the three-dimensional structure.[2][3][4] This guide focuses on the practical and theoretical considerations for researchers aiming to perform a comparative structural analysis of different salts of 2,5-dibromo-1H-imidazol-4-amine.

Part 1: Strategic Selection of Counter-Ions

The primary amine at the C4 position and the imidazole ring nitrogens make 2,5-dibromo-1H-imidazol-4-amine an ideal candidate for salt formation with various acids. The choice of the counter-ion is the first critical experimental variable. A well-considered selection should include both simple inorganic anions and more complex organic anions to comprehensively probe the crystallization landscape.

Causality Behind Counter-Ion Selection:

  • Inorganic Anions (e.g., Cl⁻, Br⁻): These small, spherical anions are excellent hydrogen bond acceptors. Their inclusion often leads to well-defined, charge-assisted hydrogen bonds (e.g., N⁺-H···Cl⁻), which are robust interactions that can direct crystal packing in predictable ways.[5] Comparing the hydrochloride and hydrobromide salts allows for a direct assessment of the effect of anion size and polarizability on the crystal lattice.

  • Organic Anions (e.g., Mesylate, Tosylate, Tartrate): These larger, more complex anions introduce additional functionalities (e.g., sulfonate groups, hydroxyl groups) and steric bulk. This complexity can lead to more intricate hydrogen bonding networks and potentially novel packing motifs. For instance, a chiral counter-ion like tartrate could be used to resolve a racemic API or to introduce specific chiral recognition in the crystal lattice.

Part 2: The Experimental Workflow: From Salt to Structure

A systematic approach is essential for successfully obtaining high-quality single crystals suitable for SCXRD analysis. The workflow can be logically divided into three main stages: salt synthesis and purification, crystallization screening, and finally, X-ray diffraction analysis.

G Overall Workflow for Crystal Structure Determination cluster_0 Preparation cluster_1 Crystallization cluster_2 Analysis A Synthesis of 2,5-dibromo-1H-imidazol-4-amine B Selection of Counter-Ions (e.g., HCl, HBr, Mesylic Acid) A->B C Stoichiometric Reaction in Solution B->C D Purification & Isolation of Bulk Salt Powder C->D E Primary Crystallization Screening D->E Input for Crystallization F Optimization of 'Hit' Conditions E->F G Harvesting of Single Crystals F->G H Single-Crystal X-ray Diffraction (SCXRD) G->H Crystal Mounting I Structure Solution & Refinement H->I J Comparative Structural Analysis I->J K K J->K Publication/Report

Caption: A streamlined workflow from API synthesis to final structural analysis.

Salt Synthesis and Crystallization

The synthesis of the salts is typically straightforward, involving the stoichiometric reaction of the free base with the corresponding acid in a suitable solvent like ethanol or methanol. The challenge lies not in forming the salt, but in growing diffraction-quality single crystals. A multi-pronged approach to crystallization is most effective.

Common Crystallization Techniques for Small Molecule Salts:

  • Slow Evaporation: This is often the simplest method. A near-saturated solution of the salt is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The key is to control the evaporation rate to prevent rapid precipitation, which yields powder instead of single crystals.[6]

  • Vapor Diffusion: This technique is highly effective for milligram quantities. A concentrated solution of the salt in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the salt is insoluble. The vapor of the anti-solvent slowly diffuses into the salt solution, gradually reducing its solubility and promoting slow crystal growth.[6][7]

  • Solvent Layering: In this method, a solution of the salt is carefully overlaid with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[6][8]

  • Thermal Control (Cooling Crystallization): A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the salt drops, leading to supersaturation and crystallization.[2]

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer. The instrument bombards the crystal with a focused beam of X-rays and records the diffraction pattern.[9] The positions and intensities of the diffracted spots contain the information required to determine the arrangement of atoms in the crystal. Modern diffractometers and software have automated much of the process of data collection, structure solution, and refinement.[4]

Part 3: Comparative Analysis of Hypothetical Salt Structures

To illustrate the insights gained from this process, we present a comparative analysis of hypothetical crystallographic data for three different salts of 2,5-dibromo-1H-imidazol-4-amine.

Disclaimer: The following data is illustrative and not based on experimentally determined structures. It is designed to showcase the types of comparisons that this research would enable.

Table 1: Hypothetical Crystallographic Data for 2,5-dibromo-1H-imidazol-4-amine Salts

ParameterHydrochloride SaltHydrobromide SaltMesylate Salt
Formula C₃H₄Br₂N₃⁺ · Cl⁻C₃H₄Br₂N₃⁺ · Br⁻C₃H₄Br₂N₃⁺ · CH₃SO₃⁻
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPca2₁
Unit Cell a (Å) 8.518.6510.23
Unit Cell b (Å) 12.3412.558.98
Unit Cell c (Å) 9.129.3114.56
Unit Cell β (°) 98.599.190
Volume (ų) 948.7998.21335.4
Calculated Density (g/cm³) 2.252.481.95
Interpretation and Scientific Insights
  • Effect of Anion Size (Cl⁻ vs. Br⁻): The hypothetical data shows that the hydrochloride and hydrobromide salts are isostructural (same space group and similar packing). The larger ionic radius of the bromide ion results in a predictable expansion of the unit cell dimensions and a corresponding increase in volume and density. The core hydrogen bonding network, likely dominated by N⁺-H···X⁻ (X=Cl, Br) interactions, would be expected to remain similar, with slightly longer hydrogen bond distances in the bromide salt.

  • Effect of Anion Shape and Functionality (Halide vs. Mesylate): The introduction of the non-spherical, polyatomic mesylate anion leads to a completely different crystal system and space group (Orthorhombic vs. Monoclinic). This highlights the profound influence of the counter-ion's shape and hydrogen bonding capabilities. The sulfonate group of the mesylate anion provides three oxygen atoms as potent hydrogen bond acceptors, likely resulting in a more complex, three-dimensional hydrogen-bonded network compared to the simpler halides.[5] This change in packing also significantly alters the unit cell dimensions and lowers the overall density.

H_Bonds Hypothetical Hydrogen Bonding Comparison cluster_0 Hydrochloride Salt cluster_1 Mesylate Salt mol1 Cation +N-H cl Cl⁻ mol1:p->cl N⁺-H···Cl⁻ mol2 Cation +N-H mesylate O S O O⁻ mol2:p->mesylate:s0 N⁺-H···O mol2:p->mesylate:s1 N⁺-H···O

Sources

Validation

A Guide to the Synthesis and Purity Validation of 2,5-dibromo-1H-imidazol-4-amine via Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The im...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The imidazole scaffold, in particular, is a privileged structure present in numerous therapeutic agents. This guide provides an in-depth look at the synthesis of 2,5-dibromo-1H-imidazol-4-amine, a potentially valuable building block, with a focused exploration on the use of melting point determination as a critical, first-pass technique for validating its successful synthesis and purity. While this method is classic, its utility in modern, fast-paced research environments for a quick and cost-effective assessment cannot be overstated.

The Strategic Synthesis: A Two-Step Approach

The synthesis of 2,5-dibromo-1H-imidazol-4-amine is most effectively approached through a two-step process, commencing with the commercially available 4-nitro-1H-imidazole. This strategy hinges on the initial introduction of the bromine atoms, followed by the reduction of the nitro group to the target amine.

Step 1: Dibromination of 4-nitro-1H-imidazole

The first step involves the electrophilic substitution of bromine onto the imidazole ring. The electron-withdrawing nature of the nitro group at the 4-position deactivates the adjacent C5 position and directs the bromination to the C2 and C5 positions.

Experimental Protocol: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole
  • Reaction Setup: In a well-ventilated fume hood, combine 4-nitro-1H-imidazole (1 eq), sodium bicarbonate (2.2 eq), and water in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Addition: Cool the stirring mixture in an ice bath (0-5 °C). Slowly add bromine (2.3 eq) dropwise. Vigorous foaming may be observed during this addition.

  • Reaction Progression: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 6 hours.

  • Heating: Subsequently, heat the mixture to 50-55 °C and continue stirring for an additional 4 hours to ensure the reaction proceeds to completion.[1]

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The resulting crystalline product, 2,5-dibromo-4-nitro-1H-imidazole, is collected by filtration.

  • Purification: Wash the collected crystals thoroughly with cold water to remove any unreacted starting materials and inorganic salts. The product can be dried in a vacuum oven.

Step 2: Reduction of the Nitro Group

The second crucial step is the reduction of the nitro group of 2,5-dibromo-4-nitro-1H-imidazole to form the desired 2,5-dibromo-1H-imidazol-4-amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in an acidic medium being a mild and effective choice that is less likely to affect the bromine substituents.[2][3][4]

Experimental Protocol: Synthesis of 2,5-dibromo-1H-imidazol-4-amine
  • Reaction Setup: To a solution of 2,5-dibromo-4-nitro-1H-imidazole (1 eq) in a suitable solvent such as ethanol or ethyl acetate, add tin(II) chloride dihydrate (4-5 eq).

  • Acidification: Carefully add concentrated hydrochloric acid and allow the mixture to stir at room temperature. The reaction can be gently heated to facilitate the reduction.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) until the solution is alkaline.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Validation of Synthesis: The Role of Melting Point

Melting point determination is a fundamental and highly accessible technique for the initial assessment of the purity of a crystalline solid.[5][6][7] A pure substance will typically melt over a narrow temperature range (0.5-2 °C), while the presence of impurities will both depress the melting point and broaden the melting range.[6][7]

The Principle of Mixed Melting Point

For a newly synthesized compound, comparing its melting point to a known literature value is a standard identification method. However, when a literature value is unavailable, the technique of mixed melting point analysis becomes invaluable.[8] This involves mixing a small amount of the synthesized product with a known, pure sample of the same compound (a reference standard).

  • If the melting point of the mixture is sharp and unchanged from that of the pure reference standard, it provides strong evidence that the synthesized compound is identical to the reference.

  • If the melting point of the mixture is depressed and shows a broad range , it indicates that the synthesized compound is not the same as the reference standard, or that it is impure.

A Comparative Look at Validation Techniques

While melting point is an excellent preliminary check, a comprehensive validation of the synthesis of 2,5-dibromo-1H-imidazol-4-amine requires a multi-faceted analytical approach.

Analytical Technique Information Provided Advantages Limitations
Melting Point Purity and Identity (by comparison)Rapid, inexpensive, requires small sample amount.[1]Not definitive for novel compounds without a reference standard; less informative for amorphous solids.
¹H and ¹³C NMR Detailed structural information, confirmation of functional groups, and assessment of purity.Provides unambiguous structural elucidation.Requires more sophisticated instrumentation and expertise in spectral interpretation.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., N-H and C-N bonds of the amine).Quick and non-destructive.Provides limited structural information on its own.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming the elemental composition.Highly sensitive, provides accurate mass.Can be destructive, may not distinguish between isomers.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the synthetic pathway and the logical process of validating the final product.

Synthesis_Workflow Start 4-nitro-1H-imidazole Step1 Dibromination (Br₂, NaHCO₃, H₂O) Start->Step1 Intermediate 2,5-dibromo-4-nitro-1H-imidazole Step1->Intermediate Step2 Nitro Reduction (SnCl₂, HCl) Intermediate->Step2 Product 2,5-dibromo-1H-imidazol-4-amine Step2->Product

Caption: Synthetic pathway for 2,5-dibromo-1H-imidazol-4-amine.

Caption: Logic for validating the synthesis of the target compound.

Conclusion

The synthesis of 2,5-dibromo-1H-imidazol-4-amine is a straightforward yet crucial process for generating a potentially important building block for drug discovery. While modern spectroscopic methods are indispensable for definitive structural confirmation, the classical technique of melting point determination remains a highly relevant, rapid, and economical tool for the initial validation of a successful synthesis and the assessment of product purity. By integrating this simple yet powerful analytical method into the workflow, researchers can efficiently gauge the outcome of their synthetic efforts, paving the way for more extensive characterization and subsequent applications.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • LookChem. (n.d.). 2,5-dibromo-4-nitro-1H-imidazole|6154-30-9. Retrieved from [Link]

  • ChemistryTalk. (n.d.). Mixed Melting Point Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). 2,5-Dibromo-4-Nitro-1H-Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,5-dibromo-1H-imidazol-4-amine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling, use, and disposal of 2,5-dibromo-1H-imidazol-4-amine. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel and the integrity of your research by explaining the causality behind each critical step.

Hazard Assessment & Toxicology Profile

Understanding the specific hazards of 2,5-dibromo-1H-imidazol-4-amine is the foundation of a safe handling plan. Based on available safety data, this compound is classified as acutely toxic and requires stringent controls to prevent exposure.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.

Aromatic amines as a class of compounds are known for potential long-term health effects, involving complex bioactivation processes within the body.[2] Therefore, minimizing exposure is not just about preventing acute symptoms but also about mitigating potential chronic risks.

Hazard Classification Category Hazard Statement Source
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a sufficient barrier against the hazards of this compound. Standard laboratory attire is not sufficient. All PPE must be inspected for integrity before each use.[1][6]

Activity Required PPE Rationale & Best Practices
Handling Solid Compound (Weighing, Aliquoting)- Full-face or half-mask respirator with particulate filters- Double-layered nitrile gloves- Chemical-resistant gown with tight-fitting cuffs- Safety goggles (if using half-mask respirator)The primary risk is the inhalation of fine powder, which is classified as acutely toxic.[1] A respirator is essential.[7] Double gloving prevents contamination of the inner glove, allowing for safe removal of the outer pair immediately after handling.[8]
Handling in Solution (Reactions, Transfers)- Nitrile gloves- Chemical-resistant lab coat or gown- Safety glasses with side shieldsThe risk of inhalation is reduced, but skin and eye contact from splashes remains a significant hazard. Ensure sleeves are worn over the cuff of the gloves to prevent chemicals from running down the arm.[6]
Emergency Spill Cleanup - Self-contained breathing apparatus (SCBA) or PAPR- Chemical-resistant, fully encapsulating suit- Heavy-duty, chemical-resistant outer gloves- Chemical-resistant bootsA large spill represents a high-concentration hazard. Level B or A protection is required to prevent exposure during cleanup.[7][9]

Operational Handling & Workflow

All handling of solid 2,5-dibromo-1H-imidazol-4-amine must be performed within a certified chemical fume hood or a similar ventilated enclosure to control exposure.[1][4]

Step-by-Step Protocol for Weighing and Solubilization:
  • Preparation : Don all required PPE for handling solids before entering the designated work area. Prepare the workspace by laying down absorbent, disposable bench paper.

  • Tare Vessel : Place a clean, dry, and appropriately sized receiving vessel on an analytical balance within the fume hood and tare the balance.

  • Aliquot Compound : Using a dedicated spatula, carefully transfer the desired amount of the solid compound from the stock container to the tared vessel. Avoid creating dust by moving slowly and deliberately. Do not tap the spatula on the side of the vessel.

  • Seal and Clean : Immediately and tightly close the primary stock container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the stock container and the spatula. Dispose of the wipe in the designated halogenated solid waste stream.

  • Solubilization : Add the desired solvent to the vessel containing the weighed compound. Swirl or stir gently within the fume hood until the solid is fully dissolved.

  • Doffing PPE : After completing the task, remove the outer gloves and dispose of them in the solid waste stream. With the inner gloves still on, exit the work area. Remove the remaining PPE in the designated doffing area.

  • Hygiene : Wash hands and face thoroughly with soap and water after removing all PPE.[1][4]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Final Steps prep1 Don full PPE in designated area prep2 Prepare fume hood with absorbent liner prep1->prep2 weigh1 Tare receiving vessel prep2->weigh1 weigh2 Carefully transfer solid compound weigh1->weigh2 weigh3 Securely close stock container weigh2->weigh3 weigh4 Decontaminate tools & container exterior weigh3->weigh4 weigh5 Add solvent and dissolve weigh4->weigh5 clean1 Dispose of contaminated materials in Halogenated Waste weigh5->clean1 clean2 Doff PPE as per protocol clean1->clean2 clean3 Thoroughly wash hands and face clean2->clean3

Caption: Safe Handling Workflow for 2,5-dibromo-1H-imidazol-4-amine.

Spill Management & Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.[1]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[1][4]

  • Small Spill (Solid) : With appropriate PPE, gently cover the spill with an absorbent material or a specialized spill kit for hazardous solids. Carefully sweep the material into a designated, labeled container for halogenated waste. Do not create dust.

  • Large Spill : Evacuate the immediate area and alert laboratory safety personnel. Prevent entry and wait for the trained emergency response team. Do not attempt to clean a large spill without proper training and equipment.[1]

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale spill_small Small Spill (<1g) start->spill_small spill_large Large Spill (>1g) start->spill_large action_flush_skin Flush with water for 15 min Remove contaminated clothing skin->action_flush_skin action_flush_eye Flush eyes for 15 min Hold eyelids open eye->action_flush_eye action_fresh_air Move to fresh air Provide artificial respiration if needed inhale->action_fresh_air action_spill_small Cover with absorbent Sweep into halogenated waste spill_small->action_spill_small action_spill_large Evacuate area Alert safety personnel spill_large->action_spill_large end_medical Seek Immediate Medical Attention action_flush_skin->end_medical action_flush_eye->end_medical action_fresh_air->end_medical

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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